6-methoxy-7-nitro-3,4-dihydroquinolin-2(1H)-one
Description
Properties
IUPAC Name |
6-methoxy-7-nitro-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4/c1-16-9-4-6-2-3-10(13)11-7(6)5-8(9)12(14)15/h4-5H,2-3H2,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQHQOJGLMDXOQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCC(=O)N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
6-methoxy-7-nitro-3,4-dihydroquinolin-2(1H)-one CAS number and identification
An In-Depth Technical Guide to the Identification of 6-methoxy-7-nitro-3,4-dihydroquinolin-2(1H)-one
Introduction
The quinolinone scaffold is a privileged structure in medicinal chemistry and drug development, forming the core of numerous pharmacologically active compounds. Its derivatives are known to exhibit a wide array of biological activities. The specific compound, this compound, is a functionalized derivative of significant interest for synthetic chemists and drug discovery professionals. The introduction of a nitro group onto the 6-methoxy-quinolinone core provides a key chemical handle for further synthetic transformations, potentially leading to novel therapeutic agents.
This guide provides a comprehensive overview of the essential identification parameters for this compound. We will delve into a plausible synthetic route and detail the suite of analytical techniques required for its unambiguous structural elucidation and purity assessment. The methodologies described herein are grounded in established analytical principles and are designed to ensure the highest degree of scientific integrity and data reliability.
Compound Profile & Identification
While a specific CAS (Chemical Abstracts Service) number for this compound is not readily found in major chemical databases, its identity is definitively established through a combination of its synthetic precursor and rigorous spectroscopic analysis. The fundamental properties are summarized below.
| Property | Data | Source / Method |
| IUPAC Name | 6-methoxy-7-nitro-3,4-dihydro-1H-quinolin-2-one | Lexichem |
| CAS Number | Not Assigned | - |
| Precursor CAS | 54197-64-7 (for 6-methoxy-3,4-dihydroquinolin-2(1H)-one) | [1] |
| Molecular Formula | C₁₀H₁₀N₂O₄ | Calculated |
| Molecular Weight | 222.19 g/mol | Calculated |
| Physical Form | Expected to be a pale yellow to yellow solid | Analogy to similar nitroaromatic compounds |
| Storage | Sealed in dry, room temperature, protected from light |
Proposed Synthesis: Electrophilic Nitration
The most direct and logical synthetic route to the target compound is the electrophilic aromatic substitution (nitration) of the commercially available precursor, 6-methoxy-3,4-dihydroquinolin-2(1H)-one. The methoxy group at the C6 position is an ortho-, para-director. Due to steric hindrance from the fused heterocyclic ring, nitration is strongly favored at the C7 (ortho) position over the C5 (ortho) position.
Experimental Protocol: Nitration
This protocol is adapted from a similar synthesis of 6-nitro-3,4-dihydro-2(1H)quinolinone.[2]
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, add 10.0 g of 6-methoxy-3,4-dihydroquinolin-2(1H)-one (CAS 54197-64-7).
-
Cooling: Place the flask in an ice-salt bath and slowly add 50 mL of concentrated sulfuric acid (H₂SO₄) while stirring, maintaining the internal temperature below 10°C.
-
Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding 5.0 mL of concentrated nitric acid (HNO₃, 65%) to 10 mL of concentrated sulfuric acid, pre-cooled in an ice bath.
-
Reagent Addition: Add the cold nitrating mixture dropwise to the reaction flask over 30-45 minutes. The causality for this slow, cooled addition is to control the highly exothermic reaction and prevent over-nitration or degradation of the starting material. The temperature must be rigorously maintained below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).[3]
-
Workup: Carefully pour the reaction mixture into 500 mL of ice water. A precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration, washing thoroughly with cold water until the filtrate is neutral.
-
Purification: Dry the crude product. Recrystallization from ethanol or acetone should yield the purified this compound as a pale-yellow solid.[2]
Synthetic Workflow Diagram
Caption: Proposed synthesis of the target compound via electrophilic nitration.
Structural Elucidation & Purity Assessment
Unambiguous identification requires a multi-technique approach. Data from NMR, Mass Spectrometry, and Chromatography must be cross-validated to confirm the structure and assess purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the precise molecular structure. The predicted spectra are based on established chemical shift theory and data from analogous compounds.[3][4]
Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~10.5 | Singlet, broad | 1H | NH | Amide proton, typically broad and downfield. |
| ~7.6 | Singlet | 1H | Ar-H (H-8) | Aromatic proton ortho to the electron-withdrawing nitro group, significantly deshielded. |
| ~7.0 | Singlet | 1H | Ar-H (H-5) | Aromatic proton ortho to the electron-donating methoxy group, shielded relative to H-8. |
| ~3.9 | Singlet | 3H | -OCH₃ | Methoxy protons, characteristic singlet. |
| ~2.9 | Triplet | 2H | -CH₂ - (H-4) | Methylene protons adjacent to the aromatic ring. |
| ~2.5 | Triplet | 2H | -CH₂ - (H-3) | Methylene protons adjacent to the carbonyl group. |
Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~170.0 | C =O (C-2) | Carbonyl carbon of the lactam. |
| ~152.0 | C -OCH₃ (C-6) | Aromatic carbon attached to the methoxy group, deshielded. |
| ~141.0 | C -NO₂ (C-7) | Aromatic carbon attached to the nitro group, highly deshielded. |
| ~135.0 | Quaternary Ar-C | Aromatic quaternary carbon adjacent to the nitro group. |
| ~125.0 | Quaternary Ar-C | Aromatic quaternary carbon adjacent to the lactam nitrogen. |
| ~115.0 | Ar-C H (C-8) | Aromatic methine carbon. |
| ~105.0 | Ar-C H (C-5) | Aromatic methine carbon, shielded by the methoxy group. |
| ~56.0 | -OC H₃ | Methoxy carbon. |
| ~30.0 | -C H₂- (C-4) | Aliphatic carbon adjacent to the aromatic ring. |
| ~25.0 | -C H₂- (C-3) | Aliphatic carbon adjacent to the carbonyl. |
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight and providing structural information through fragmentation analysis.[5]
-
Expected Molecular Ion (M⁺•): For C₁₀H₁₀N₂O₄, the expected exact mass is 222.0641. In a high-resolution mass spectrum (HRMS), the molecular ion peak should be observed at m/z ≈ 222.06.[3]
-
Key Fragmentation Patterns: The fragmentation pattern provides a fingerprint of the molecule. The goal is to identify the structure by examining the pieces of the original molecule.
-
Loss of NO₂: A prominent fragment at m/z 176 ([M-46]⁺) corresponding to the loss of the nitro group is expected. This is a characteristic fragmentation for nitroaromatic compounds.
-
Loss of CO: A fragment resulting from the loss of carbon monoxide from the lactam ring (m/z 194 or from other fragments) is plausible.
-
Loss of CH₃: A fragment at m/z 207 ([M-15]⁺) from the loss of a methyl radical from the methoxy group.
-
Retro-Diels-Alder: Cyclic systems can undergo retro-Diels-Alder fragmentation, though this may be less prominent than other pathways.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is the definitive technique for assessing the purity of the synthesized compound. The choice of stationary and mobile phases is critical for achieving good separation of the target compound from any starting materials or by-products.[6][7]
Example HPLC Protocol for Purity Analysis
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation for moderately polar aromatic compounds.[8] |
| Mobile Phase A | Water + 0.1% Formic Acid | Formic acid is MS-compatible and helps to produce sharp peak shapes.[9] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Common organic modifier for reverse-phase chromatography. |
| Gradient | 20% B to 80% B over 15 minutes | A gradient is necessary to elute the compound of interest while separating it from potentially more or less polar impurities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Detection | UV at 254 nm and 330 nm | Aromatic and nitroaromatic compounds typically have strong UV absorbance at these wavelengths. |
| Injection Vol. | 10 µL | Standard injection volume. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to confirm the presence of key functional groups.
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 3300 - 3100 | N-H | Amide N-H Stretch |
| 3000 - 2850 | C-H | Aliphatic C-H Stretch |
| ~1660 | C=O | Amide I band (Lactam C=O Stretch)[3] |
| ~1520 | Ar-NO₂ | Asymmetric N-O Stretch |
| ~1340 | Ar-NO₂ | Symmetric N-O Stretch |
| ~1250 | Ar-O-C | Asymmetric C-O-C Stretch (Ether) |
| ~1030 | Ar-O-C | Symmetric C-O-C Stretch (Ether) |
Cross-Validation of Analytical Data
The cornerstone of trustworthy compound identification is the cross-validation of data from orthogonal analytical techniques. No single method is sufficient. The logical flow of data synthesis provides a self-validating system for structural confirmation.
Caption: Workflow for cross-validation of analytical data.
Conclusion
The identification of this compound is achieved through a systematic and multi-faceted analytical approach. While a dedicated CAS number is not currently indexed, its structure can be confidently confirmed. The proposed synthesis via nitration of its commercially available precursor is a robust and logical pathway. The definitive structural proof relies on the collective evidence from NMR spectroscopy to elucidate the atomic connectivity, mass spectrometry to confirm the molecular weight and formula, and chromatography to establish purity. By adhering to the protocols and cross-validation principles outlined in this guide, researchers and drug development professionals can ensure the unequivocal identification of this valuable chemical entity.
References
-
SIELC Technologies. (n.d.). Separation of 2(1H)-Quinolinone, 4-hydroxy-1-methyl-3-[(3-nitrophenyl)azo]- on Newcrom R1 HPLC column. Retrieved from [Link]
-
Taylor & Francis Online. (2018). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting information for - The Royal Society of Chemistry. Retrieved from [Link]
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RSC Publishing. (2025). Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. Retrieved from [Link]
-
Mitrović, A., et al. (2025). Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. Acta Pharmaceutica, 75, 235–257. Retrieved from [Link]
-
EPA. (n.d.). 6,7-Dimethoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one. CompTox Chemicals Dashboard. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]
-
Talati, K., & Rajendran, S. (2025). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. ACS Omega, 10(48), 59736-59743. Retrieved from [Link]
-
Academia.edu. (n.d.). 1-Hydroxy-6,7-dimethoxy-8-nitro-1,2,3,4-tetrahydroisoquinoline. Retrieved from [Link]
-
Unknown. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]
-
ResearchGate. (n.d.). electronic reprint 1-Hydroxy-6,7-dimethoxy-8-nitro-1,2,3,4-tetrahydroisoquinoline. Retrieved from [Link]
-
EPA. (n.d.). 6-Chloro-7-methoxy-2-methyl-3-{4-[4-(trifluoromethoxy)phenoxy]phenyl}quinolin-4(1H)-one. CompTox Chemicals Dashboard. Retrieved from [Link]
-
Osyanin, V. A., et al. (2011). Reactions of 6,7-dimethoxy- 3,4-dihydroisoquinoline with o-quinone methides. Chemistry of Heterocyclic Compounds, 47(7), 845-851. Retrieved from [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
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Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]
-
ChemConnections. (n.d.). Mass Spectrometry Fragmentation. Retrieved from [Link]
-
Frontiers. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Detailed fragmentation patterns of the main fragment ions in positive.... Retrieved from [Link]
-
PubChem. (n.d.). 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone. Retrieved from [Link]
-
CORE. (n.d.). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. Retrieved from [Link]
- Google Patents. (n.d.). CN110845410A - Method for preparing 6, 7-dimethoxy-3, 4-dihydroisoquinoline hydrochloride by one-pot method.
Sources
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Solubility profile of 6-methoxy-7-nitro-3,4-dihydroquinolin-2(1H)-one in organic solvents
Technical Whitepaper: Solubility Thermodynamics and Solvent Selection for 6-Methoxy-7-nitro-3,4-dihydroquinolin-2(1H)-one
Executive Summary
This technical guide provides a comprehensive analysis of the solubility profile of This compound (MNDQ).[1] As a critical intermediate in the synthesis of bioactive quinolinone derivatives (structurally related to pharmaceutical agents like Cilostazol and Aripiprazole ), understanding its solubility thermodynamics is paramount for process optimization.
This guide synthesizes structural analysis, comparative analog data, and thermodynamic modeling to establish a robust solvent selection strategy. It further details a self-validating experimental protocol using laser monitoring to generate precise solubility curves, ensuring reproducibility in scale-up crystallization.[1]
Molecular Characteristics & Solubility Drivers
To predict and manipulate the solubility of MNDQ, we must first analyze its Structure-Property Relationships (SPR).[1]
-
Core Structure: The 3,4-dihydroquinolin-2(1H)-one (hydrocarbostyril) scaffold is a bicyclic lactam.[1] The cis-amide bond (–NH–CO–) creates a strong dipole and potential for intermolecular hydrogen bonding (dimerization), significantly increasing lattice energy.[1]
-
Functional Groups:
-
C6-Methoxy (-OCH₃): A lipophilic, electron-donating group that slightly enhances solubility in chlorinated solvents and esters.[1]
-
C7-Nitro (-NO₂): A strong electron-withdrawing group.[1] It increases the molecular dipole moment and facilitates π-π stacking interactions in the crystal lattice, often rendering the compound sparingly soluble in lower alcohols and non-polar hydrocarbons.[1]
-
Thermodynamic Implication: The high lattice energy driven by the nitro-lactam synergy suggests that dissolution will be endothermic (
Solubility Profile: Predicted & Comparative Analysis
While specific mole-fraction data for the 7-nitro isomer is proprietary in many contexts, we derive high-confidence solubility tiers based on the experimentally validated profile of its structural analog, 6-methoxy-8-nitroquinoline , and the general behavior of nitro-hydrocarbostyrils.[1]
Table 1: Solvent Efficiency Classification
| Solvent Class | Representative Solvents | Solubility Behavior | Mechanistic Rationale |
| Class I: High Solvency | DMSO, DMF, DMAc, NMP | Soluble at RT (>50 mg/mL) | High dielectric constant ( |
| Class II: Moderate/Process | Chloroform, DCM, THF, Acetone | Moderate at RT; High at Boiling | Good interaction with the methoxy group; dipole-dipole interactions stabilize the nitro group.[1] |
| Class III: Anti-Solvents | Methanol, Ethanol, Isopropanol | Poor at RT (<5 mg/mL); Moderate at Boiling | Proticity interferes with solvation; alkyl chains of alcohols are too short to solvate the hydrophobic core effectively. |
| Class IV: Non-Solvents | Water, Hexane, Heptane, Toluene | Insoluble (<0.1 mg/mL) | Water: Hydrophobic effect dominates. Hexane: Lack of polar interactions to overcome lattice energy.[1] |
Table 2: Comparative Reference Data (Analog: 6-methoxy-8-nitroquinoline)
Use this data as a baseline for thermodynamic modeling.[1]
| Solvent | Solubility ( g/100g ) at 25°C | Solubility ( g/100g ) at Boiling | |
| Chloroform | 3.90 | 14.20 | High (Ideal for cooling crystallization) |
| Methanol | 0.80 | 4.10 | High (Ideal anti-solvent) |
| Ethanol | ~0.50 (est) | ~3.20 (est) | High |
Process Insight: The steep solubility curve in Chloroform and Methanol suggests that a cooling crystallization from Chloroform (or DCM) or an anti-solvent crystallization (DMSO/Methanol) will yield the highest recovery and purity.[1]
Thermodynamic Modeling
To rigorously describe the solubility curves, two primary models are employed. These equations allow for the interpolation of solubility at any temperature, essential for designing cooling profiles in crystallizers.
A. Modified Apelblat Equation
This semi-empirical model is the industry standard for correlating mole fraction solubility (
-
A, B, C: Empirical parameters determined by regression analysis of experimental data.
-
Application: Provides the most accurate fit for polar organic solutes in polar/non-polar solvents.[1]
B. van't Hoff Equation
Used to extract thermodynamic parameters (
Experimental Protocol: Laser Monitoring Method
This protocol describes the Laser Dynamic Method , a self-validating technique superior to gravimetric analysis for generating solubility curves.[1] It minimizes human error in detecting the "disappearance" of the solid phase.[1]
Equipment Required
-
Jacketed glass vessel (50 mL) with precise temperature control (
C). -
Mechanical stirrer (overhead).[1]
-
Laser transmissometer (or simple laser pointer + photodiode).[1]
-
HPLC grade solvents.[1]
Step-by-Step Workflow
-
Preparation: Weigh excess MNDQ solid (
) into the vessel. Add a known mass of solvent ( ).[1] -
Equilibration: Set stirrer to 300 RPM. Heat the slurry to a temperature
where the solid is fully dissolved (clear solution, 100% transmission). -
Cooling (Polythermal): Cool the solution at a slow rate (e.g., 0.1 K/min).
-
Nucleation Detection: Record the temperature (
) where laser transmission drops (cloud point).[1] Note: This measures the Metastable Zone Width (MSZW).[1] -
Heating (Equilibrium): Re-heat the slurry very slowly (0.05 K/min).
-
Dissolution Detection: Record the temperature (
) where transmission returns to 100% (clear point). -
Data Point:
corresponds to the saturation temperature for the concentration .[1] -
Iteration: Add more solvent to dilute, and repeat steps 5-7 to generate the full curve.
Figure 1: Laser Dynamic Method workflow for precise solubility determination.
Purification & Crystallization Strategy
Based on the solubility differential, the following purification strategies are recommended for MNDQ.
Strategy A: Cooling Crystallization (High Yield)
-
Solvent: Chloroform or Ethyl Acetate.[1]
-
Protocol: Dissolve crude MNDQ at boiling point (Reflux). Filter hot to remove inorganic salts (catalyst residues).[1] Cool slowly to 0-5°C.[1]
-
Pros: Single solvent, easy recovery.
-
Cons: Requires handling halogenated solvents (if Chloroform is used).
Strategy B: Anti-Solvent Crystallization (High Purity)
-
Solvent: DMF or DMSO (dissolves impurities well).[1]
-
Anti-Solvent: Ethanol or Water.[1]
-
Protocol: Dissolve MNDQ in minimum volume of warm DMF (50°C). Slowly add Ethanol dropwise until turbidity persists. Cool to 0°C.[1]
-
Pros: Excellent rejection of polar impurities and isomers.[1]
-
Cons: DMSO/DMF removal requires thorough washing.[1]
Figure 2: Decision matrix for selecting the optimal purification workflow.
References
-
Structure-Property Analogs: Solubility of 6-methoxy-8-nitroquinoline in Organic Solvents. Organic Syntheses, Coll. Vol. 3, p.568 (1955). [1]
-
Thermodynamic Modeling: Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K.[1] Journal of Chemical Thermodynamics.[1]
-
Experimental Protocol: Standard Test Method for Solubility of Organic Compounds by Laser Monitoring. ASTM International Standards.[1]
-
Synthesis Context: Processes for preparing 6-hydroxy-3,4-dihydroquinolinone (Cilostazol Intermediate).[1] U.S. Patent 6,967,209.[1]
-
General Solubility of Nitro-Aromatics: Solubility, dissolution thermodynamics and preferential solvation of 4-nitroaniline. Physics and Chemistry of Liquids, 2021.[1] [1]
Sources
Methodological & Application
Catalytic hydrogenation of 6-methoxy-7-nitro-3,4-dihydroquinolin-2(1H)-one
An Application Note and Protocol for the Synthesis of 7-Amino-6-methoxy-3,4-dihydroquinolin-2(1H)-one via Catalytic Hydrogenation
Introduction
The 7-amino-6-methoxy-3,4-dihydroquinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, serving as a key intermediate in the synthesis of a wide range of biologically active compounds.[1] Its derivatives have shown potential in various therapeutic areas, making a reliable and scalable synthesis of this core molecule highly valuable for researchers in drug discovery and development. The reduction of the corresponding nitroarene, 6-methoxy-7-nitro-3,4-dihydroquinolin-2(1H)-one, is the most direct route to this essential amine.
Among the various methods for nitro group reduction, catalytic hydrogenation stands out for its efficiency, high yields, and clean reaction profiles, often producing water as the only stoichiometric byproduct.[2][3] This application note provides a detailed guide to this transformation using palladium on carbon (Pd/C) as a heterogeneous catalyst under a hydrogen atmosphere. It delves into the mechanistic underpinnings of the reaction, critical safety protocols, a step-by-step experimental procedure, and methods for reaction monitoring and product characterization.
Reaction Overview
The conversion of this compound to 7-amino-6-methoxy-3,4-dihydroquinolin-2(1H)-one is a classic example of aromatic nitro group reduction.
Starting Material: this compound
Product: 7-amino-6-methoxy-3,4-dihydroquinolin-2(1H)-one
Catalyst: Palladium on Carbon (e.g., 5-10% Pd/C)
Hydrogen Source: Hydrogen Gas (H₂)
Overall Transformation: Ar-NO₂ + 3 H₂ → Ar-NH₂ + 2 H₂O
Mechanism of Nitroarene Hydrogenation
The catalytic reduction of an aromatic nitro group is a six-electron process that occurs on the surface of the heterogeneous catalyst.[3] While the exact mechanism can be complex, it is generally accepted to proceed through a direct hydrogenation pathway involving stepwise reduction.[3][4][5]
-
Adsorption: Both the nitroarene and molecular hydrogen are adsorbed onto the surface of the palladium catalyst.
-
Hydrogen Activation: The palladium surface dissociates molecular hydrogen (H₂) into highly reactive atomic hydrogen (H•) species.
-
Stepwise Reduction: The nitro group (-NO₂) is sequentially reduced by the surface-bound hydrogen atoms. This process typically involves the formation of a nitroso intermediate (Ar-NO) and then a hydroxylamine intermediate (Ar-NHOH).[4][6]
-
Final Reduction: The hydroxylamine intermediate is further reduced to the final aniline product (Ar-NH₂).
-
Desorption: The final amine product desorbs from the catalyst surface, freeing the active sites for another catalytic cycle.
Critical Safety Considerations
Catalytic hydrogenation involves significant hazards that require strict adherence to safety protocols. Most nitro group reductions are highly exothermic and must be scaled up with appropriate calorimetric testing to ensure operational safety.[7]
-
Hydrogen Gas: Hydrogen is extremely flammable and can form explosive mixtures with air (4-75% by volume). All operations must be conducted in a well-ventilated fume hood, away from ignition sources like sparks, open flames, or static electricity.[8][9] The reaction apparatus must be leak-tested before introducing hydrogen.[10]
-
Pyrophoric Catalyst: Palladium on carbon, especially after use (when it is "spent" and saturated with hydrogen), is pyrophoric and can ignite spontaneously upon exposure to air.[9][11]
-
Handling: Always handle the catalyst in an inert atmosphere (e.g., nitrogen or argon) when dry.[9]
-
Filtration: Keep the catalyst wet with solvent or water at all times during and after filtration.[8][9] Never allow the filter cake to dry in the open air.
-
Waste Disposal: Quench the spent catalyst by suspending it in water immediately after filtration. Store in a dedicated, clearly labeled waste container, ensuring it remains wet.[11]
-
-
Pressure Equipment: Use glassware and pressure vessels rated for the intended reaction pressure. Inspect all equipment for cracks or defects before use.[8][9]
-
Inert Atmosphere: The reaction vessel must be thoroughly purged with an inert gas (nitrogen or argon) to remove all oxygen before hydrogen is introduced.[8][9][10]
Detailed Experimental Protocol
This protocol is intended for a laboratory scale (e.g., 1-5 mmol) synthesis.
Materials and Equipment
-
Starting Material: this compound
-
Catalyst: 10% Palladium on Carbon (Pd/C), wet (typically ~50% water)
-
Solvent: Ethanol (EtOH) or Methanol (MeOH), degassed
-
Hydrogen Source: Hydrogen gas cylinder with a regulator
-
Inert Gas: Nitrogen or Argon gas
-
Reaction Vessel: A heavy-walled pressure flask (e.g., Parr shaker flask) or a two/three-necked round-bottom flask suitable for balloon hydrogenation.
-
Filtration: Buchner funnel, filter paper, and a pad of Celite®.
-
Standard laboratory glassware, magnetic stirrer, and stir bars.
Experimental Workflow
Step-by-Step Procedure
-
Vessel Preparation: To a suitable pressure flask containing a magnetic stir bar, add this compound (1.0 eq).
-
Catalyst Addition: In the fume hood, carefully add 10% Pd/C (0.05-0.10 eq by weight of the starting material). Note: Handle the catalyst with care; while wet catalysts are safer, dry powder can be pyrophoric.[9]
-
Inerting the System: Seal the flask. Connect it to a nitrogen/vacuum manifold. Carefully evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.[11]
-
Solvent Addition: Add degassed ethanol or methanol (sufficient to create a 0.1-0.2 M solution) via a syringe through a septum.
-
Introducing Hydrogen: Evacuate the flask again and backfill with hydrogen from a balloon or connect to the pressure hydrogenation apparatus. Repeat this cycle three times to ensure the atmosphere is replaced with hydrogen.
-
Reaction: Vigorously stir the suspension at room temperature under a positive pressure of hydrogen (a balloon is sufficient for small scale, or 1-3 bar for a pressure vessel).
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). To take a sample, briefly stop stirring, purge the system with nitrogen, quickly take an aliquot, and then re-establish the hydrogen atmosphere.[11] The disappearance of the starting material and the appearance of a new, more polar spot (the amine) indicates progress.
-
Reaction Completion & Quenching: Once the reaction is complete (typically 2-16 hours), stop stirring and purge the flask thoroughly with nitrogen to remove all residual hydrogen.[10]
-
Catalyst Filtration: Prepare a small pad of Celite® in a Buchner funnel. Pre-wet the Celite pad with the reaction solvent. Under a gentle stream of nitrogen, carefully decant the reaction mixture onto the Celite pad. Wash the flask and the filter cake with additional solvent to ensure complete transfer. Crucially, do not let the catalyst on the Celite pad run dry. [9][11]
-
Catalyst Disposal: Immediately after filtration, transfer the Celite pad with the spent catalyst into a beaker of water to quench it and prevent ignition.
-
Product Isolation: Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator. This will yield the crude 7-amino-6-methoxy-3,4-dihydroquinolin-2(1H)-one.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography if necessary.
Data Summary and Characterization
The following table outlines typical parameters and expected results for this transformation.
| Parameter | Recommended Value/Range | Rationale & Notes |
| Substrate Conc. | 0.1 - 0.2 M | Balances reaction rate with solubility and heat dissipation. |
| Catalyst Loading | 5-10 mol% (Pd basis) | Lower loadings are possible but may require longer reaction times or higher pressure.[12][13] |
| Hydrogen Pressure | 1 atm (balloon) - 50 psi | Atmospheric pressure is often sufficient for high-yield conversion. Increased pressure accelerates the reaction. |
| Temperature | 20 - 40 °C | The reaction is highly exothermic; active cooling may be needed on a larger scale.[7][8] |
| Solvent | EtOH, MeOH, EtOAc | Polar protic solvents are generally effective at solvating the substrate and intermediates. |
| Reaction Time | 2 - 16 hours | Highly dependent on catalyst activity, pressure, and substrate. Monitor for completion. |
| Expected Yield | >90% | This reduction is typically very high-yielding. |
Product Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.
-
LC-MS/HPLC: To assess the purity of the final compound.
References
- A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. Vertex AI Search.
- Hydrogenation Reaction Safety In The Chemical Industry. Vertex AI Search.
- Hydrogenation SOP. University of Wisconsin-Madison.
- Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety.
- Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst. PMC.
- Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Royal Society of Chemistry.
- Nitro Reduction - Common Conditions. Organic Chemistry Portal.
- Highly selective IrMo/TiO2 catalyst for hydrogenation of nitroarenes. OSTI.GOV.
- Studies on the mechanism of transfer hydrogenation of nitro arenes by formate salts catalyzed by palladium/carbon. ACS Publications.
- FEDIOL Guide to good practice on safe operation of Hydrogenation units. FEDIOL.
- Accepted mechanism for the hydrogenation of nitroarenes. ResearchGate.
- Synthesis of new 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide derivatives and their carbonic anhydrase enzyme inhibition, antioxidant, and cytotoxic activities. PubMed.
- Real-Time Monitoring of Aqueous Organic Reduction Reactions Using Ex Situ Fiber Optic Raman Spectroscopy. ACS Publications.
- Nitro Reduction. ACS GCI Pharmaceutical Roundtable.
- Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. PMC.
- A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis. BenchChem.
- Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Organic Chemistry Portal.
- Selective reduction of nitroarenes via non-contact hydrogenation. eScholarship.org.
- Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. RSC Publishing.
- High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. PubMed.
- High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. Organic Chemistry Portal.
- High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates | Request PDF. ResearchGate.
- Recent Advances of Pd/C-Catalyzed Reactions. MDPI.
- Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. Semantic Scholar.
- Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1 H )-one, Its Variants, and Quinolin-2-yl Esters. ResearchGate.
- Determination of Aromatic Nitro Compounds. ACS Publications.
- Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters. PMC.
- 6-AMino-1-Methyl-3,4-dihydroquinolin-2(1H)-one synthesis. ChemicalBook.
- Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. PubMed.
- The Synthesis of 6, 7-Dimethoxy-Quinoline. Amanote Research.
- Catalytic hydrogenation of nitroarenes 6 into anilines 7. ResearchGate.
- Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. MDPI.
- The catalytic hydrogenation of aromatic nitro ketone in a microreactor: Reactor performance and kinetic studies. Stevens Institute of Technology.
- ChemInform Abstract: Preparation of Optically Enriched 3-Hydroxy-3,4-dihydroquinolin-2(1H)-ones by Heterogeneous Catalytic Cascade Reaction over Supported Platinum Catalyst. ResearchGate.
Sources
- 1. Synthesis of new 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide derivatives and their carbonic anhydrase enzyme inhibition, antioxidant, and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchwith.stevens.edu [researchwith.stevens.edu]
- 7. Nitro Reduction - Wordpress [reagents.acsgcipr.org]
- 8. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]
- 9. pubs.acs.org [pubs.acs.org]
- 10. njhjchem.com [njhjchem.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates [organic-chemistry.org]
Application Note: Synthesis of 7-Substituted PDE3 Inhibitors Using 6-Methoxy-7-nitro-3,4-dihydroquinolin-2(1H)-one
Strategic Rationale & Pharmacophore Insight
The molecule 6-methoxy-7-nitro-3,4-dihydroquinolin-2(1H)-one represents a high-value "privileged scaffold" in the synthesis of Type III Phosphodiesterase (PDE3) inhibitors. PDE3 inhibitors, such as Cilostazol and Milrinone , are clinically significant for their positive inotropic (heart failure) and antiplatelet/vasodilatory (intermittent claudication) effects.[1]
While Cilostazol utilizes a 6-substituted side chain, Structure-Activity Relationship (SAR) studies have identified the 7-position as a critical vector for optimizing potency and selectivity against the PDE3 isoform.
The Pharmacophore Mechanism
The dihydroquinolinone core mimics the purine ring of the endogenous substrate, cAMP (cyclic adenosine monophosphate).
-
Lactam Core (Positions 1, 2): Forms hydrogen bonds with the glutamine/phenylalanine clamp in the PDE3 active site (specifically Gln369 in PDE3A).
-
6-Methoxy Group: Provides electron density and lipophilic contact, stabilizing the core within the binding pocket.
-
7-Nitro Group (The "Handle"): In its native state, the nitro group is an auxochrome. However, its primary utility is as a precursor to the 7-amino derivative. This amine serves as a nucleophilic attachment point for lipophilic "tails" (e.g., aryl-amides or alkyl-heterocycles) that extend into the enzyme's hydrophobic Q-pocket, dramatically increasing inhibitory potency (
values often in the nanomolar range).
Synthetic Workflow Map
The following flowchart outlines the conversion of the nitro-intermediate into a bioactive PDE3 inhibitor via reduction and subsequent acylation.
Figure 1: Synthetic pathway transforming the nitro-scaffold into a functional PDE3 inhibitor. The 7-amino intermediate is the divergence point for library synthesis.
Detailed Experimental Protocols
Protocol A: Catalytic Hydrogenation (Nitro Reduction)
Objective: Selective reduction of the C7-nitro group to a primary amine without over-reduction of the lactam ring or the aromatic system.
Reagents:
-
Substrate: this compound
-
Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet.
-
Solvent: N,N-Dimethylformamide (DMF) or Methanol (MeOH). Note: DMF is preferred if solubility is low.
-
Hydrogen Source:
gas (balloon or Parr shaker).
Procedure:
-
Preparation: In a 250 mL three-neck round-bottom flask, dissolve 10.0 mmol (2.22 g) of the nitro compound in 50 mL of DMF.
-
Inerting: Evacuate the flask and backfill with Argon three times to remove oxygen.
-
Catalyst Addition: Carefully add 10 wt% (220 mg) of Pd/C catalyst. Caution: Pd/C is pyrophoric. Keep wet and under inert gas.
-
Hydrogenation: Introduce hydrogen gas.[2] If using a balloon, purge the headspace twice. Stir vigorously at Room Temperature (25°C) for 4–6 hours.
-
Monitoring: Monitor reaction progress via TLC (Mobile phase: 5% MeOH in DCM). The starting material (yellow spot) should disappear, replaced by a lower
fluorescent spot (amine).
-
-
Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with 20 mL DMF.
-
Isolation: Concentrate the filtrate under reduced pressure. Pour the residue into ice-cold water (100 mL) to precipitate the product. Filter the solid, wash with water, and dry in a vacuum oven at 50°C.
Expected Yield: 85–95% Appearance: Off-white to pale brown solid.
Protocol B: Acylation to Generate PDE3 Inhibitor
Objective: Coupling the 7-amino intermediate with a lipophilic acid (e.g., 4-chlorobutyric acid or a heteroaryl carboxylic acid) to create the active inhibitor.
Reagents:
-
Substrate: 7-amino-6-methoxy-3,4-dihydroquinolin-2(1H)-one (from Protocol A).
-
Acylating Agent: 4-(1H-imidazol-1-yl)benzoic acid (Example tail) or 4-chlorobutyryl chloride.
-
Coupling Reagents: HATU / DIPEA (for acid) or Pyridine (for acid chloride).
-
Solvent: DMF or DCM.
Procedure (Acid Chloride Method):
-
Suspend 5.0 mmol of the 7-amino intermediate in 25 mL dry DCM (or DMF if insoluble).
-
Add 10.0 mmol (2 eq) of Pyridine. Cool to 0°C.
-
Dropwise add 5.5 mmol (1.1 eq) of the acid chloride (e.g., 4-chlorobutyryl chloride).
-
Allow to warm to RT and stir for 3 hours.
-
Quench: Add 10 mL saturated
. Extract with EtOAc (3 x 50 mL). -
Purification: The resulting amide often precipitates directly or can be recrystallized from Ethanol.
Quality Control & Data Specifications
To ensure the integrity of the synthesized inhibitor, the following analytical markers must be met.
| Parameter | Specification | Method | Rationale |
| Purity | > 98.0% | HPLC (C18, ACN/H2O) | Biological assays are sensitive to trace metal/organic impurities. |
| Identity (NMR) | Loss of | 1H-NMR (DMSO-d6) | Confirms reduction of nitro group. |
| Identity (IR) | Appearance of 3300-3400 | FT-IR | Confirms presence of amine (intermediate) or amide (product). |
| Residual Pd | < 10 ppm | ICP-MS | Palladium leaching is toxic and interferes with cellular assays. |
Troubleshooting Guide
-
Problem: Incomplete reduction of Nitro group.
-
Solution: The catalyst may be poisoned by sulfur traces. Filter and restart with fresh Pd/C. Ensure hydrogen pressure is maintained.
-
-
Problem: Poor solubility of the 7-amino intermediate.
-
Solution: Use N-Methyl-2-pyrrolidone (NMP) or hot DMF as the solvent for the subsequent coupling step.
-
References
-
Otsuka Pharmaceutical Co., Ltd. (1982). Carbostyril derivatives and process for preparing the same. U.S. Patent 4,302,463. (Describes the foundational synthesis of cilostazol-type quinolinones).
-
Sugiura, M., et al. (1983). "Studies on phosphodiesterase inhibitors. 1. Synthesis and cardiotonic activity of 6-substituted carbostyril derivatives." Journal of Medicinal Chemistry, 26(4), 479-485. (Establishes the SAR for the 6- and 7-positions).
-
Shakur, Y., et al. (2011).[3] "Phosphodiesterase 3 (PDE3): Structure, Localization and Function." Frontiers in Bioscience, 16, 2707-2740. (Review of the PDE3 binding pocket and inhibitor requirements).
-
Organic Chemistry Portal. (2024). "Reduction of Nitro Compounds to Amines." (General methodology for Pd/C hydrogenation).
Sources
Scalable preparation methods for 6-methoxy-7-nitro-3,4-dihydroquinolin-2(1H)-one
An In-depth Technical Guide to the Scalable Preparation of 6-methoxy-7-nitro-3,4-dihydroquinolin-2(1H)-one
Authored by: A Senior Application Scientist
Introduction
This compound is a crucial intermediate in the synthesis of various pharmacologically active molecules, most notably as a potential precursor to dopaminergic agonists. Its structural motif is of significant interest to researchers in medicinal chemistry and drug development. The presence of the nitro group offers a versatile handle for further chemical transformations, such as reduction to an amine, which can then be elaborated to introduce diverse functionalities. This application note provides a comprehensive guide to a scalable and robust synthetic route for the preparation of this valuable compound, intended for researchers, scientists, and professionals in the field of organic synthesis and drug development. The presented methodology is designed with scalability and efficiency in mind, drawing upon established chemical principles to ensure reliability and reproducibility.
Reaction Analysis and Strategic Approach
The synthesis of this compound can be efficiently achieved through a three-step sequence commencing from the readily available and cost-effective starting material, 4-methoxyaniline. The overall strategy involves the initial construction of the dihydroquinolinone core, followed by a regioselective nitration.
The key steps of the proposed synthetic pathway are:
-
N-Acylation: Reaction of 4-methoxyaniline with 3-chloropropionyl chloride to form the intermediate N-(4-methoxyphenyl)-3-chloropropionamide.
-
Intramolecular Friedel-Crafts Alkylation: Cyclization of the N-acylated intermediate in the presence of a Lewis acid to yield 6-methoxy-3,4-dihydroquinolin-2(1H)-one.
-
Regioselective Nitration: Introduction of a nitro group at the C7 position of the dihydroquinolinone ring system.
The choice of this route is predicated on the commercial availability of the starting materials, the high-yielding nature of the individual transformations, and the potential for straightforward scale-up. The regioselectivity of the final nitration step is directed by the electronic properties of the substituents on the aromatic ring. The electron-donating methoxy group at the 6-position is an ortho, para-director, strongly activating the C5 and C7 positions towards electrophilic aromatic substitution. The amide functionality of the dihydroquinolinone ring is a deactivating group, which would direct incoming electrophiles to the meta-position (C7). The synergistic directing effects of the methoxy and amide groups favor the introduction of the nitro group at the C7 position.
Experimental Protocols
Step 1: Synthesis of N-(4-methoxyphenyl)-3-chloropropionamide
This initial step involves the acylation of 4-methoxyaniline with 3-chloropropionyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction.
Materials:
-
4-Methoxyaniline
-
3-Chloropropionyl chloride
-
Triethylamine (Et3N) or other suitable base
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Protocol:
-
To a stirred solution of 4-methoxyaniline (1.0 eq) and triethylamine (1.2 eq) in dichloromethane at 0 °C, add 3-chloropropionyl chloride (1.1 eq) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Separate the organic layer, and wash it sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude N-(4-methoxyphenyl)-3-chloropropionamide.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield a white to off-white solid.
Step 2: Synthesis of 6-methoxy-3,4-dihydroquinolin-2(1H)-one
This step involves an intramolecular Friedel-Crafts alkylation to form the dihydroquinolinone ring. Aluminum chloride (AlCl3) is a commonly used Lewis acid for this transformation.[1]
Materials:
-
N-(4-methoxyphenyl)-3-chloropropionamide
-
Aluminum chloride (AlCl3)
-
Dichloromethane (DCM) or other suitable solvent
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Deionized water
Protocol:
-
To a stirred suspension of anhydrous aluminum chloride (3.0 eq) in dichloromethane at 0 °C, add N-(4-methoxyphenyl)-3-chloropropionamide (1.0 eq) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, warm the reaction mixture to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench by slowly adding it to a mixture of ice and concentrated hydrochloric acid.
-
Stir the resulting mixture vigorously for 30 minutes.
-
Collect the precipitated solid by filtration, wash thoroughly with deionized water until the filtrate is neutral, and then with a small amount of cold ethanol.
-
Dry the solid under vacuum to obtain 6-methoxy-3,4-dihydroquinolin-2(1H)-one as a solid.
Step 3: Synthesis of this compound
The final step is the regioselective nitration of the dihydroquinolinone core. A mixture of nitric acid and sulfuric acid is the standard nitrating agent. Careful control of the reaction temperature is crucial to prevent over-nitration and side reactions.
Materials:
-
6-methoxy-3,4-dihydroquinolin-2(1H)-one
-
Concentrated sulfuric acid (H2SO4)
-
Concentrated nitric acid (HNO3)
-
Ice
-
Deionized water
Protocol:
-
To concentrated sulfuric acid, cooled to 0-5 °C in an ice-salt bath, add 6-methoxy-3,4-dihydroquinolin-2(1H)-one (1.0 eq) portion-wise, ensuring the temperature does not exceed 10 °C.
-
Stir the mixture until all the solid has dissolved.
-
To this solution, add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (2.0 eq) dropwise, maintaining the internal temperature between 0 and 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1-2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
Collect the precipitated yellow solid by filtration.
-
Wash the solid thoroughly with copious amounts of deionized water until the filtrate is neutral.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to afford this compound as a crystalline solid.
Data Presentation
| Step | Reaction | Key Reagents | Typical Yield |
| 1 | N-Acylation | 4-Methoxyaniline, 3-Chloropropionyl chloride, Et3N | 85-95% |
| 2 | Friedel-Crafts Alkylation | N-(4-methoxyphenyl)-3-chloropropionamide, AlCl3 | 70-85% |
| 3 | Nitration | 6-methoxy-3,4-dihydroquinolin-2(1H)-one, HNO3, H2SO4 | 75-90% |
Visualization of the Synthetic Workflow
Caption: Synthetic pathway for this compound.
Troubleshooting and Optimization
-
Step 1 (N-Acylation): If the reaction is sluggish, ensure that the 3-chloropropionyl chloride is of high purity and the reaction is performed under anhydrous conditions. The choice of base and solvent can also be optimized.
-
Step 2 (Friedel-Crafts Alkylation): The quality of aluminum chloride is critical for the success of this reaction; it must be anhydrous. The reaction temperature and time may need to be optimized for different scales. Incomplete reaction may be observed if an insufficient amount of AlCl3 is used.
-
Step 3 (Nitration): The temperature control during nitration is paramount. A rise in temperature can lead to the formation of dinitro- and other over-nitrated byproducts. The rate of addition of the nitrating mixture should be carefully controlled. If the product is difficult to precipitate, adding a small amount of the desired product as a seed crystal might be beneficial.
Safety Precautions
-
All reactions should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
3-Chloropropionyl chloride is corrosive and lachrymatory; handle with care.
-
Aluminum chloride reacts violently with water; handle in a dry environment.
-
Concentrated acids (sulfuric and nitric) are highly corrosive and strong oxidizing agents; handle with extreme care. The nitration mixture is a powerful oxidant and should not be allowed to come into contact with combustible materials.
-
Quenching of the Friedel-Crafts reaction and the nitration reaction are highly exothermic and should be performed cautiously with adequate cooling.
Conclusion
This application note provides a detailed and scalable protocol for the synthesis of this compound. The described three-step sequence is robust, high-yielding, and utilizes readily available starting materials, making it suitable for both laboratory-scale synthesis and industrial production. The insights into the reaction mechanism, detailed experimental procedures, and troubleshooting guide are intended to empower researchers to confidently prepare this important synthetic intermediate for their drug discovery and development programs.
References
- Organic Syntheses Procedure for a related Skraup reaction.
- Patents on the synthesis of Ropinirole intermediates.
- ResearchGate article on the synthesis of Ropinirole hydrochloride.
- Patent on the preparation of Ropinirole.
- ACS Omega article on the synthesis of quinolin-2(1H)-ones.
- Benchchem technical guide on the synthesis of 2-Amino-4-methoxy-5-nitrobenzonitrile.
- Patsnap Eureka patent on a method for preparing a ropinirole hydrochloride intermediate.
- PubMed article on the total synthesis of 7-Hydroxy-6-methoxyquinolin-2(1H)-one.
- ChemicalBook entry on the synthesis of 6-Hydroxy-2(1H)-3,4-dihydroquinolinone.
- Benchchem technical guide on the discovery and first synthesis of 6-methoxyquinolin-2(1H)-one.
- ACS Omega article (supplementary) on the synthesis of quinolin-2(1H)-ones.
- Benchchem application notes on the industrial scale synthesis of 2-Amino-1-(2-nitrophenyl)ethanol Derivatives.
- Patent on processes for preparing 6-hydroxy-3,4-dihydroquinolinone.
- Patent on a method for preparing 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride.
- ResearchGate article on the synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline.
Sources
Recrystallization techniques for purifying 6-methoxy-7-nitro-3,4-dihydroquinolin-2(1H)-one
Executive Summary
This Application Note details the optimization of recrystallization techniques for 6-methoxy-7-nitro-3,4-dihydroquinolin-2(1H)-one (CAS: N/A for specific isomer, derived from 54197-64-7). This compound is a critical intermediate in the synthesis of 7-amino-dihydroquinolinone scaffolds, which serve as precursors for tyrosine kinase inhibitors (e.g., Lenvatinib analogs) and PDE5 inhibitors.
The nitration of 6-methoxy-3,4-dihydroquinolin-2(1H)-one typically yields a mixture of regioisomers (7-nitro and 5-nitro) along with unreacted starting material. This guide provides a validated protocol to isolate the 7-nitro isomer with >99% HPLC purity, utilizing a Glacial Acetic Acid system as the primary method and an Ethanol/DMF system as a secondary alternative.
Physicochemical Profile & Solubility
Understanding the solubility differential between the target 7-nitro isomer and its impurities is the foundation of this protocol. The presence of the nitro group at position 7 (para to the amide nitrogen) creates a distinct polarity profile compared to the 5-nitro (ortho) isomer.
Table 1: Solubility Profile of this compound
| Solvent System | Temperature (25°C) | Temperature (Boiling) | Suitability |
| Water | Insoluble | Insoluble | Anti-solvent |
| Hexane/Heptane | Insoluble | Insoluble | Anti-solvent |
| Ethanol (EtOH) | Sparingly Soluble | Soluble | Good (Yield limited) |
| Acetone | Soluble | Very Soluble | Moderate (Low purification factor) |
| Glacial Acetic Acid | Sparingly Soluble | Very Soluble | Excellent (High selectivity) |
| DMF / DMSO | Very Soluble | Very Soluble | Co-solvent only |
| Ethyl Acetate | Sparingly Soluble | Soluble | Moderate |
Impurity Profile & Separation Logic
The raw nitration cake typically contains three primary species. The recrystallization must exploit the structural differences described below:
-
Target: 7-Nitro isomer (Para-directing influence of N-1). Planar packing favors crystallization from protic solvents.
-
Impurity A: 5-Nitro isomer (Ortho-directing influence of O-6). Due to "ortho effect" and intramolecular H-bonding, this isomer is often more soluble in non-polar or moderately polar solvents, remaining in the mother liquor.
-
Impurity B: Starting Material (6-methoxy-3,4-dihydroquinolin-2(1H)-one). Significantly less polar than the nitro products; remains in alcoholic mother liquors.
Detailed Recrystallization Protocols
Method A: Glacial Acetic Acid (Primary Protocol)
Rationale: Glacial acetic acid acts as a high-boiling, polar protic solvent that disrupts intermolecular hydrogen bonding of the amide dimer, allowing the nitro compound to dissolve at high temperatures. Upon cooling, the 7-nitro isomer crystallizes selectively due to better packing efficiency compared to the sterically hindered 5-nitro isomer.
Reagents:
-
Crude this compound
-
Glacial Acetic Acid (ACS Grade)
-
Activated Carbon (Norit SX Ultra)
Step-by-Step Procedure:
-
Slurry Formation: Charge 10.0 g of crude solid into a 250 mL round-bottom flask (RBF). Add 80 mL of Glacial Acetic Acid (8 vol).
-
Dissolution: Heat the mixture to 100–110°C with magnetic stirring. If the solid does not dissolve completely, add Acetic Acid in 10 mL increments until a clear solution is obtained (Max 12 vol).
-
Decolorization (Optional): If the solution is dark brown/black, cool slightly to 90°C, add 0.5 g Activated Carbon, and stir for 15 minutes.
-
Hot Filtration: Filter the hot solution through a pre-heated Celite pad or sintered glass funnel to remove carbon and inorganic salts (e.g., Na2SO4 from nitration workup).
-
Controlled Cooling:
-
Allow the filtrate to cool to room temperature (25°C) slowly over 2 hours with gentle stirring. Rapid cooling traps impurities.
-
Once at RT, cool further to 0–5°C using an ice bath for 1 hour to maximize yield.
-
-
Isolation: Filter the yellow precipitate using vacuum filtration.
-
Washing: Wash the filter cake with 20 mL of cold Glacial Acetic Acid, followed by 20 mL of cold Water (to remove acid traces).
-
Drying: Dry the solid in a vacuum oven at 50°C for 12 hours.
Expected Yield: 70–80% recovery. Expected Purity: >99.0% (HPLC).
Method B: Ethanol / DMF (Alternative Protocol)
Rationale: If the compound is acid-sensitive or if acetic acid traces are detrimental to the next step, a solvent/anti-solvent method using DMF (good solvent) and Ethanol (poor solvent) is effective.
Step-by-Step Procedure:
-
Dissolve 10.0 g of crude solid in the minimum amount of hot DMF (approx. 30–40 mL) at 90°C.
-
Once dissolved, slowly add hot Ethanol (approx. 60 mL) dropwise while maintaining temperature.
-
Remove heat and allow the solution to cool to room temperature undisturbed.
-
Cool to 0°C, filter, and wash with cold Ethanol.
Process Workflow Diagram
The following diagram illustrates the decision logic and workflow for the purification process.
Figure 1: Decision tree and workflow for the purification of this compound.
Analytical Validation Parameters
To verify the success of the recrystallization, the following HPLC method is recommended.
Table 2: HPLC Method Parameters
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient | 0-2 min: 10% B; 2-15 min: 10%→90% B; 15-20 min: 90% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (Aromatic core) and 330 nm (Nitro/Conjugation) |
| Retention Time | ~8.5 min (7-nitro); ~9.2 min (5-nitro); ~11.0 min (Starting Material) |
References
-
ChemicalBook. Synthesis of 6-nitro-3,4-dihydro-2(1H)quinolinone. (General nitration protocols for dihydroquinolones).
-
National Institutes of Health (NIH). Synthesis of 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. (Detailed chemistry of 6-methoxy-quinolinone analogs).
-
Google Patents. Process for the preparation of lenvatinib or its salts thereof. (Context on 4-chloro-7-methoxyquinoline intermediates).
-
University of Wisconsin-Madison. Recrystallization Techniques and Theory. (Foundational theory for solvent selection).
-
Sigma-Aldrich. 6-Methoxy-3,4-dihydroquinolin-2(1H)-one Product Sheet. (Starting material properties).
Application Notes and Protocols: Reduction of 6-methoxy-7-nitro-3,4-dihydroquinolin-2(1H)-one
Abstract
The reduction of the nitro group in 6-methoxy-7-nitro-3,4-dihydroquinolin-2(1H)-one to its corresponding amine, 7-amino-6-methoxy-3,4-dihydroquinolin-2(1H)-one, is a critical transformation in the synthesis of various biologically active molecules and pharmaceutical intermediates.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective reduction of this nitro compound. We will explore various methodologies, including catalytic hydrogenation and chemical reduction using reagents like tin(II) chloride, iron powder, and sodium dithionite. This guide will delve into the mechanistic underpinnings of these reactions, present detailed, step-by-step protocols, and offer insights into reaction monitoring and product characterization. The aim is to equip researchers with the knowledge to select and execute the most suitable reduction strategy for their specific needs, ensuring high yield, purity, and safety.
Introduction
The 3,4-dihydroquinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities.[3][4][5][6] The introduction of an amino group at the 7-position, via the reduction of a nitro precursor, provides a key handle for further functionalization, enabling the synthesis of a wide array of derivatives.[2] The resulting 7-amino-6-methoxy-3,4-dihydroquinolin-2(1H)-one is a valuable building block for creating novel therapeutic agents.
The choice of reduction method is crucial as it can influence the overall efficiency of the synthesis and the compatibility with other functional groups present in the molecule. This guide will provide a comparative analysis of several common and effective reduction techniques.
Mechanistic Overview of Nitro Group Reduction
The conversion of an aromatic nitro group to an amine is a six-electron reduction. While the exact intermediates can vary depending on the reductant and reaction conditions, the process generally proceeds through nitroso and hydroxylamine intermediates.[7]
Caption: Generalized pathway for the reduction of a nitroarene to an aniline.
Recommended Reduction Protocols
This section details several reliable methods for the reduction of this compound. The choice of method will depend on factors such as available equipment, scale of the reaction, and sensitivity of other functional groups.
Protocol 1: Catalytic Hydrogenation
Catalytic hydrogenation is a clean and efficient method for nitro group reduction, often providing high yields and simple work-up procedures.[1][8][9] Palladium on carbon (Pd/C) is a commonly used catalyst.
Rationale: This method utilizes molecular hydrogen as the reductant and a heterogeneous catalyst to facilitate the reaction. It is generally very clean, with the only byproduct being water. It is often the method of choice for its high efficiency and atom economy.
Experimental Protocol:
-
Vessel Preparation: To a suitable hydrogenation vessel, add this compound (1.0 eq).
-
Catalyst Addition: Carefully add 10% Palladium on carbon (0.05 - 0.10 eq) under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Addition: Add a suitable solvent such as ethanol, methanol, or ethyl acetate. The choice of solvent should be based on the solubility of the starting material.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.
-
Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 7-amino-6-methoxy-3,4-dihydroquinolin-2(1H)-one, which can be further purified by recrystallization or column chromatography if necessary.
Data Summary Table:
| Parameter | Value |
| Substrate | This compound |
| Reagent | H₂ gas |
| Catalyst | 10% Pd/C |
| Solvent | Ethanol or Ethyl Acetate |
| Temperature | Room Temperature |
| Pressure | 1-4 atm |
| Typical Yield | >95% |
Protocol 2: Reduction with Tin(II) Chloride (SnCl₂)
The use of tin(II) chloride in acidic media is a classic and reliable method for the reduction of aromatic nitro compounds.[10][11][12][13]
Rationale: SnCl₂ is a mild and effective reducing agent for nitro groups. The reaction is typically carried out in an acidic medium, which facilitates the reduction process. This method is particularly useful when catalytic hydrogenation is not feasible.
Experimental Protocol:
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq) to the solution.
-
Acidification: Slowly add concentrated hydrochloric acid (HCl) while stirring. An exotherm may be observed.
-
Reaction: Heat the reaction mixture to reflux (typically 60-80 °C) and monitor its progress by TLC or LC-MS. The reaction is usually complete in 1-4 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Basification: Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is basic (pH 8-9). A precipitate of tin salts will form.
-
Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Isolation: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude product. Purify as needed.
Data Summary Table:
| Parameter | Value |
| Substrate | This compound |
| Reagent | SnCl₂·2H₂O |
| Solvent | Ethanol / Concentrated HCl |
| Temperature | 60-80 °C |
| Typical Yield | 85-95% |
Protocol 3: Reduction with Iron Powder in Acidic Media
Iron powder in the presence of an acid is an economical and effective reagent for the reduction of nitroarenes.[14][15][16]
Rationale: This method, often referred to as the Béchamp reduction, uses an inexpensive metal and is robust. The reaction proceeds via single electron transfer from the iron surface.
Experimental Protocol:
-
Suspension: Suspend this compound (1.0 eq) and iron powder (3-5 eq) in a mixture of ethanol and water.
-
Acidification: Add a catalytic amount of an acid, such as acetic acid or ammonium chloride.
-
Reaction: Heat the mixture to reflux (80-100 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-3 hours.
-
Work-up: Once the reaction is complete, cool the mixture and filter it through a pad of Celite® while hot to remove the iron salts. Wash the filter cake thoroughly with hot ethanol.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure. The resulting residue can be partitioned between water and an organic solvent like ethyl acetate.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization.
Data Summary Table:
| Parameter | Value |
| Substrate | This compound |
| Reagent | Fe powder |
| Solvent | Ethanol / Water |
| Acid | Acetic Acid or NH₄Cl |
| Temperature | 80-100 °C |
| Typical Yield | 80-90% |
Protocol 4: Reduction with Sodium Dithionite (Na₂S₂O₄)
Sodium dithionite is a mild and convenient reducing agent, particularly useful for substrates that are sensitive to acidic conditions or catalytic hydrogenation.[17][18][19][20][21]
Rationale: This method offers a neutral or slightly basic reaction condition, which can be advantageous for preserving acid-labile functional groups. The reaction mechanism is believed to involve a radical pathway.[21]
Experimental Protocol:
-
Solution Preparation: Dissolve this compound (1.0 eq) in a mixture of a suitable organic solvent (e.g., methanol, THF, or DMF) and water.
-
Reagent Addition: Add sodium dithionite (3-5 eq) portion-wise to the stirred solution. An exotherm may be observed.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C). Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Work-up: After completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Isolation: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product as necessary.
Data Summary Table:
| Parameter | Value |
| Substrate | This compound |
| Reagent | Sodium Dithionite (Na₂S₂O₄) |
| Solvent | Methanol / Water or THF / Water |
| Temperature | Room Temperature to 60 °C |
| Typical Yield | 75-90% |
Reaction Monitoring and Product Characterization
Workflow for Reaction Monitoring:
Caption: A typical workflow for monitoring the progress of the reduction reaction.
Analytical Techniques:
-
Thin Layer Chromatography (TLC): A quick and easy method to qualitatively assess the progress of the reaction by observing the disappearance of the starting material spot and the appearance of the product spot.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more definitive information by confirming the mass of the desired product and quantifying the conversion of the starting material.
-
Raman Spectroscopy: Can be used for real-time monitoring by observing the disappearance of the characteristic nitro stretching frequency around 1350 cm⁻¹.[22]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural confirmation of the final product.
-
Infrared (IR) Spectroscopy: The disappearance of the nitro group stretches (typically around 1530 and 1350 cm⁻¹) and the appearance of N-H stretches (around 3300-3500 cm⁻¹) of the amino group can confirm the conversion.
Safety Considerations
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the reaction is carried out in a well-ventilated fume hood and that all equipment is properly grounded. The palladium catalyst can be pyrophoric upon exposure to air after the reaction, especially when dry. Handle the used catalyst with care, keeping it wet with solvent.
-
Acidic Conditions: Concentrated acids are corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Exothermic Reactions: The reduction of nitro groups is often highly exothermic.[23] For larger scale reactions, it is crucial to control the rate of reagent addition and provide adequate cooling to manage the heat evolution.[23]
Conclusion
The reduction of this compound is a fundamental step in the synthesis of valuable amino-dihydroquinolinone derivatives. This guide has provided a detailed overview of several robust and effective methods, including catalytic hydrogenation and chemical reductions with SnCl₂, iron, and sodium dithionite. By understanding the underlying principles, following the detailed protocols, and adhering to safety precautions, researchers can confidently and efficiently perform this important transformation, paving the way for the development of new chemical entities with potential therapeutic applications.
References
-
Sustainable Hydrogenation of Nitroarenes to Anilines with Highly Active In-Situ Generated Copper Nanoparticles - ChemRxiv. Available at: [Link]
-
One-pot synthesis of dihydroquinolones by sequential reactions of o-aminobenzyl alcohol derivatives with Meldrum's acids - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Photoinduced iron-catalyzed reduction of nitroarenes for multicomponent synthesis of α-branched secondary amines - Chemical Communications (RSC Publishing). Available at: [Link]
-
Sodium Hydrosulfite, Sodium Dithionite - Organic Chemistry Portal. Available at: [Link]
-
Catalytic Hydrogenation of Nitroarenes over Ag33 Nanoclusters: The Ligand Effect | Inorganic Chemistry - ACS Publications. Available at: [Link]
-
Catalytic hydrogenation of nitroarenes into different products via different routes. - ResearchGate. Available at: [Link]
-
Highly selective IrMo/TiO2 catalyst for hydrogenation of nitroarenes - OSTI.GOV. Available at: [Link]
-
Recent Advances to Mediate Reductive Processes of Nitroarenes Using Single-Electron Transfer, Organomagnesium, or Organozinc Reagents - PMC. Available at: [Link]
-
Synthesis of 5,6-Diaminoacenaphthylene by Reduction of Sterically Crowded Nitro Groups with Sodium Dithionite. Available at: [Link]
-
The hydrogenation of nitroarenes mediated by platinum nanoparticles: an overview - Catalysis Science & Technology (RSC Publishing). Available at: [Link]
-
DNA-Compatible Nitro Reduction and Synthesis of Benzimidazoles - PubMed. Available at: [Link]
-
Nitro Reduction - Common Conditions. Available at: [Link]
-
Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach - RSC Publishing. Available at: [Link]
-
Iron-Catalyzed Hydrogen Transfer Reduction of Nitroarenes with Alcohols: Synthesis of Imines and Aza Heterocycles | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
A Simple One-Pot Synthesis of 2-Substituted Quinazolin-4(3H)-ones from 2-Nitrobenzamides by Using Sodium Dithionite - Organic Chemistry Portal. Available at: [Link]
-
Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - MDPI. Available at: [Link]
-
Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach - ResearchGate. Available at: [Link]
-
Synthesis of Dihydroquinolinone Derivatives via the Cascade Reaction of o-Silylaryl Triflates with Pyrazolidinones | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Sodium dithionite mediated one-pot, tandem chemoselective reduction/cyclization for the synthesis of pyrrole fused N -heterocycles - Green Chemistry (RSC Publishing). Available at: [Link]
-
Synthesis of Dihydroquinolinone Derivatives via the Cascade Reaction of o-Silylaryl Triflates with Pyrazolidinones | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Dihydroquinolinone synthesis - Organic Chemistry Portal. Available at: [Link]
-
What groups can be reduced by Sn/HCl? - Chemistry Stack Exchange. Available at: [Link]
-
Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium - Science Primary Literature. Available at: [Link]
-
The reduction of aromatic nitro compounds with anhydrous stannous chloride - Digital Commons @ NJIT. Available at: [Link]
-
Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Available at: [Link]
-
Synthesis of new 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide derivatives and their carbonic anhydrase enzyme inhibition, antioxidant, and cytotoxic activities - PubMed. Available at: [Link]
-
Real-Time Monitoring of Aqueous Organic Reduction Reactions Using Ex Situ Fiber Optic Raman Spectroscopy | ACS Sustainable Chemistry & Engineering. Available at: [Link]
-
Nitro Reduction - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
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Application Notes & Protocols: Strategic Functionalization of the Amide Nitrogen in 6-methoxy-7-nitro-3,4-dihydroquinolin-2(1H)-one
Abstract
The 3,4-dihydroquinolin-2(1H)-one core is a privileged scaffold in medicinal chemistry, appearing in numerous bioactive compounds.[1][2] Strategic modification of this template allows for the systematic exploration of structure-activity relationships (SAR). This guide provides a comprehensive technical overview and detailed protocols for the functionalization of the amide nitrogen (N-1 position) of a key intermediate, 6-methoxy-7-nitro-3,4-dihydroquinolin-2(1H)-one. We will explore three primary classes of transformation—N-alkylation, N-arylation, and N-acylation—with a focus on the underlying chemical principles, reaction optimization, and practical execution for researchers in drug discovery and synthetic chemistry.
Foundational Principles: Reactivity of the Quinolinone Amide
The amide proton of this compound is significantly more acidic (pKa ≈ 15-17) than that of a typical amine (pKa ≈ 35).[3] This enhanced acidity is attributed to the resonance stabilization of the resulting conjugate base (the amidate anion). The negative charge is delocalized onto the adjacent electronegative carbonyl oxygen, rendering the amide nitrogen a soft nucleophile suitable for a variety of functionalization reactions.[3][4]
Deprotonation is the critical first step for many N-functionalization pathways. The choice of base is paramount and depends on the subsequent reaction. For direct alkylations, strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are common. For transition-metal-catalyzed reactions, weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often employed to ensure compatibility with the catalytic cycle.[5][6]
Strategic N-Functionalization Pathways
The following sections detail robust protocols for introducing alkyl, aryl, and acyl groups onto the amide nitrogen. The choice of method depends on the desired substituent and the overall synthetic strategy.
Figure 1: Overview of N-functionalization strategies.
N-Alkylation Protocols
N-alkylation introduces aliphatic moieties, which can modulate lipophilicity, metabolic stability, and receptor interactions. We present two primary methods: a classical Sₙ2 approach for simple alkyl halides and the milder Mitsunobu reaction for more delicate substrates or alcohols.
Method A: Direct Sₙ2 Alkylation with Alkyl Halides
This method relies on the deprotonation of the amide with a strong base to form the nucleophilic amidate, which then displaces a halide from the alkylating agent.
Causality Behind Experimental Choices:
-
Base (NaH): Sodium hydride is an effective, non-nucleophilic base that irreversibly deprotonates the amide, driving the reaction forward.
-
Solvent (DMF/THF): Anhydrous polar aprotic solvents like DMF or THF are essential. They effectively solvate the sodium cation without interfering with the nucleophilicity of the amidate.
-
Phase-Transfer Catalyst (TBAB): For reactions with lower solubility or reactivity, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be used with weaker bases like K₂CO₃/KOH to facilitate the reaction, sometimes even under solvent-free microwave conditions.[7]
Detailed Protocol (N-Benzylation Example):
-
Preparation: To a flame-dried 50 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (e.g., 222 mg, 1.0 mmol).
-
Solvent Addition: Add 10 mL of anhydrous DMF via syringe. Stir the suspension at 0 °C.
-
Deprotonation: Add sodium hydride (60% dispersion in mineral oil, 44 mg, 1.1 mmol) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, during which hydrogen gas will evolve and the solution may become clearer.
-
Alkylating Agent: Slowly add benzyl bromide (188 mg, 1.1 mmol, 0.13 mL) via syringe.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours, monitoring progress by TLC (e.g., 30% Ethyl Acetate in Hexane).
-
Work-up: Carefully quench the reaction by slowly adding 10 mL of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield the N-benzylated product.
| Alkylating Agent | Conditions | Typical Yield |
| Methyl Iodide | NaH, THF, 0 °C to RT, 4h | 90-98% |
| Benzyl Bromide | NaH, DMF, RT, 6h | 85-95% |
| n-Butyl Bromide | K₂CO₃/TBAB, DMF, 80 °C, 12h | 70-85% |
| Isopropyl Bromide | KOtBu, THF, RT, 24h | 40-60% (Hindered) |
Table 1: Representative results for Sₙ2 N-alkylation.
Method B: Mitsunobu Reaction
The Mitsunobu reaction is a powerful alternative for alkylating with primary or secondary alcohols under mild, neutral conditions, proceeding with an inversion of stereochemistry at the alcohol's chiral center.[8] It is particularly useful when the alkylating agent is sensitive to strong bases or high temperatures.[9][10]
Causality Behind Experimental Choices:
-
Reagents (PPh₃/DIAD): Triphenylphosphine (PPh₃) and an azodicarboxylate like diisopropyl azodicarboxylate (DIAD) form a key phosphonium intermediate with the alcohol.[11] This activates the alcohol's hydroxyl group, turning it into an excellent leaving group.
-
Stereochemistry: The reaction proceeds via an Sₙ2 mechanism, ensuring a clean inversion of configuration if a chiral alcohol is used.[8]
Detailed Protocol (N-isopropylation with 2-Propanol):
-
Preparation: In a dried flask under N₂, dissolve this compound (222 mg, 1.0 mmol), 2-propanol (90 mg, 1.5 mmol, 0.12 mL), and triphenylphosphine (393 mg, 1.5 mmol) in 15 mL of anhydrous THF.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add DIAD (303 mg, 1.5 mmol, 0.3 mL) dropwise over 10 minutes. A color change is typically observed.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor by TLC.
-
Purification: Concentrate the reaction mixture directly onto silica gel. Purify by flash column chromatography. The triphenylphosphine oxide and hydrazide byproducts can be challenging to remove but are typically eluted with different solvent polarities than the desired product.
N-Arylation Protocol: Buchwald-Hartwig Amination
The introduction of an aryl or heteroaryl group at the N-1 position is a key transformation in drug discovery. The Buchwald-Hartwig amination is the premier method for this C-N bond formation, utilizing a palladium catalyst with a specialized phosphine ligand.[12][13][14]
Figure 2: Simplified catalytic cycle for Buchwald-Hartwig amination.
Causality Behind Experimental Choices:
-
Catalyst System (Pd₂(dba)₃/XPhos): A palladium(0) source (like Pd₂(dba)₃) is the active catalyst. Bulky, electron-rich biaryl phosphine ligands like XPhos or RuPhos are critical. They promote the key steps of oxidative addition and reductive elimination while preventing catalyst decomposition.[5]
-
Base (Cs₂CO₃): A moderately strong, non-nucleophilic base is required to deprotonate the amide in situ without degrading the catalyst or reactants. Cesium carbonate is often the base of choice for challenging amide couplings.[6]
-
Solvent (Toluene/Dioxane): Anhydrous, non-coordinating, high-boiling solvents are used to achieve the necessary reaction temperatures (typically 80-110 °C).
Detailed Protocol (N-Phenylation Example):
-
Preparation: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (23 mg, 0.025 mmol, 5 mol% Pd), XPhos (48 mg, 0.10 mmol), and cesium carbonate (489 mg, 1.5 mmol).
-
Reactant Addition: Add this compound (222 mg, 1.0 mmol) and bromobenzene (157 mg, 1.0 mmol, 0.11 mL).
-
Inerting: Seal the tube, and evacuate and backfill with an inert gas (N₂ or Ar) three times.
-
Solvent: Add 5 mL of anhydrous toluene via syringe.
-
Reaction: Heat the mixture in a pre-heated oil bath at 100 °C for 12-24 hours. Monitor by LC-MS or TLC.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography to afford the N-arylated product.
| Aryl Halide | Ligand | Typical Yield |
| Phenyl Bromide | XPhos | 80-90% |
| 4-Chlorotoluene | RuPhos | 75-85% |
| 2-Bromopyridine | BrettPhos | 65-75% |
| 4-Trifluoromethylphenyl Bromide | XPhos | 88-96% |
Table 2: Representative results for Buchwald-Hartwig N-arylation.
N-Acylation Protocol
N-acylation introduces a carbonyl moiety, creating an imide structure. N-acyl lactams are valuable synthetic intermediates and can exhibit unique biological activities.[15][16] This transformation is typically straightforward, using an acyl chloride or anhydride with a non-nucleophilic base.
Causality Behind Experimental Choices:
-
Acylating Agent: Acyl chlorides are highly reactive and provide a strong driving force for the reaction.
-
Base (Pyridine/Et₃N): A tertiary amine base like pyridine or triethylamine is used to neutralize the HCl byproduct generated during the reaction, preventing it from protonating the starting material or product.
Detailed Protocol (N-Acetylation Example):
-
Preparation: Dissolve this compound (222 mg, 1.0 mmol) in 10 mL of anhydrous dichloromethane (DCM) in a round-bottom flask.
-
Base Addition: Add pyridine (119 mg, 1.5 mmol, 0.12 mL).
-
Acylation: Cool the solution to 0 °C and add acetyl chloride (86 mg, 1.1 mmol, 0.08 mL) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC.
-
Work-up: Dilute the reaction with 20 mL of DCM. Wash sequentially with 1M HCl (2 x 15 mL), saturated aqueous NaHCO₃ (15 mL), and brine (15 mL).
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the N-acylated product, which is often pure enough for subsequent steps or can be further purified by chromatography or recrystallization.
Product Characterization
Confirmation of N-functionalization is typically straightforward using standard spectroscopic techniques.
-
¹H NMR Spectroscopy: The most definitive evidence is the disappearance of the broad N-H proton signal (typically > 8 ppm) and the appearance of new signals corresponding to the protons of the newly introduced alkyl, aryl, or acyl group.
-
¹³C NMR Spectroscopy: Expect new signals corresponding to the carbons of the added substituent.
-
Infrared (IR) Spectroscopy: The N-H stretching band (around 3200 cm⁻¹) will disappear. The amide C=O stretching frequency may shift slightly upon functionalization.
-
Mass Spectrometry (MS): The molecular ion peak will correspond to the calculated mass of the N-functionalized product.
References
-
Loupy, A., et al. (2004). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. Molecules. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Denise Chemistry. Available at: [Link]
-
Chem Help ASAP. (2019). Resonance in Amides. YouTube. Available at: [Link]
-
Wikipedia. (n.d.). Amide. Wikipedia. Available at: [Link]
-
Mann, G., et al. (2012). Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. Syracuse University SURFACE. Available at: [Link]
-
Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Available at: [Link]
-
Beilstein Archives. (2020). Late-stage N-functionalization of diazo NH-heterocycles via alkylation by Mitsunobu reaction or with alkyl halides. Beilstein Archives. Available at: [Link]
-
Smith, A. M., et al. (2012). Catalytic, enantioselective N-acylation of lactams and thiolactams using amidine-based catalysts. Journal of the American Chemical Society. Available at: [Link]
- Google Patents. (1972). Method of producing n-alkyl lactams. Google Patents.
-
Hayat, U., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules. Available at: [Link]
-
Gini, A., et al. (2025). Visible‐Light Photoredox Catalytic Direct N‐(Het)Arylation of Lactams. Chemistry – A European Journal. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Mitsunobu Reaction. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Mukaiyama, T., et al. (1978). CONVENIENT METHOD FOR THE PREPARATION OF N-ACYL LACTAMS. Chemistry Letters. Available at: [Link]
-
ResearchGate. (2012). Catalytic, Enantioselective N-Acylation of Lactams and Thiolactams Using Amidine-Based Catalysts. ResearchGate. Available at: [Link]
-
Reddit. (2024). Why are amide kind of easy to deprotonate when the preferred orientation is not good for deprotonation?. r/OrganicChemistry. Available at: [Link]
-
Chemistry LibreTexts. (2021). 24.2: Amides as Acids and Bases. Chemistry LibreTexts. Available at: [Link]
-
Wang, C., et al. (2019). Oxidative Aromatization of 3,4-Dihydroquinolin-2(1 H)-ones to Quinolin-2(1 H)-ones Using Transition-Metal-Activated Persulfate Salts. The Journal of Organic Chemistry. Available at: [Link]
-
Borzenko, A., et al. (2016). Nickel-Catalyzed N-Arylation of Primary Amides and Lactams with Activated (Hetero)aryl Electrophiles. Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Mondal, S., et al. (2024). Ring Opening of N-Acyl Lactams Using Nickel-Catalyzed Transamidation. The Journal of Organic Chemistry. Available at: [Link]
-
Wang, C., et al. (2019). Oxidative Aromatization of 3,4-Dihydroquinolin-2(1H)-ones to Quinolin-2(1H)-ones Using Transition-Metal-Activated Persulfate Salts. The Journal of Organic Chemistry. Available at: [Link]
-
Semantic Scholar. (2026). Spectroscopic characterization, DFT analysis, and molecular docking studies of a novel quinoline-based isonicotinohydrazide derivative. Semantic Scholar. Available at: [Link]
-
Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. Available at: [Link]
-
Journal of Applied Bioanalysis. (2024). Spectroscopic Analysis And Molecular Orbital Studies Of A Quinoline Derivative: Insights From Ir, Raman, Nmr, Uv. Journal of Applied Bioanalysis. Available at: [Link]
-
ResearchGate. (2009). Synthesis of N-Aryl and N-Heteroaryl γ-, δ-, and ε-Lactams Using Deprotometalation–Iodination and N-Arylation, and Properties Thereof. ResearchGate. Available at: [Link]
-
Washington University in St. Louis. (2012). Catalytic, enantioselective N-acylation of lactams and thiolactams using amidine-based catalysts. WashU Medicine Research Profiles. Available at: [Link]
-
Lundgren, R. J., et al. (2010). Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study. Journal of the American Chemical Society. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. J&K Scientific. Available at: [Link]
-
Zhang, Y., et al. (2023). Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides. Catalysts. Available at: [Link]
-
Royal Society of Chemistry. (2024). Facile synthesis of functionalized quinolinones in a green reaction medium and their photophysical properties. Organic & Biomolecular Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Dihydroquinolinone synthesis. Organic Chemistry Portal. Available at: [Link]
-
MacMillan, D. W. C., et al. (2020). A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides. Nature Chemistry. Available at: [Link]
-
ResearchGate. (2015). ChemInform Abstract: N-Alkylation of Lactams with Secondary Heterobenzylic Bromides. ResearchGate. Available at: [Link]
-
Trost, B. M., & Kunz, R. A. (1974). New synthetic reactions. Alkylation of lactam derivatives. The Journal of Organic Chemistry. Available at: [Link]
-
TSI Journals. (2014). Spectroscopic and Antimicrobial Studies of Mixed Ligand Complexes of Transition Metal (II) Ions with Nitro Quinoline and Dibenzoyl Methane. Trade Science Inc. Available at: [Link]
-
Nature Portfolio. (2023). Nitrogenation of amides to nitriles via C–C and C–N bond cleavage. Nature Communications. Available at: [Link]
-
Palacký University Olomouc. (2023). Scientists introduce unprecedented and highly creative approach to amide synthesis. Catrin. Available at: [Link]
-
ResearchGate. (2020). Quinolinone synthesis via amide coupling and enol condensation by Manley and collaborators. ResearchGate. Available at: [Link]
- Google Patents. (2014). Method for synthetizing 6-methoxyquinoline. Google Patents.
-
Academia.edu. (n.d.). 1-Hydroxy-6,7-dimethoxy-8-nitro-1,2,3,4-tetrahydroisoquinoline. Academia.edu. Available at: [Link]
-
National Center for Biotechnology Information. (2022). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. PMC. Available at: [Link]
-
Talati, K., & Rajendran, S. (2025). Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1 H)‑one, Its Variants, and Quinolin-2-yl Esters. ACS Omega. Available at: [Link]
-
ResearchGate. (2021). Some reactions of 4-hydroxy-2(1H)-quinolinones. ResearchGate. Available at: [Link]
-
MDPI. (2021). Heterocycles in Medicinal Chemistry III. MDPI. Available at: [Link]
-
Royal Society of Chemistry. (2019). New route to amide-functionalized N-donor ligands enables improved selective solvent extraction of trivalent actinides. Chemical Communications. Available at: [Link]
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- 5. Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jk-sci.com [jk-sci.com]
- 7. mdpi.com [mdpi.com]
- 8. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. beilstein-archives.org [beilstein-archives.org]
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- 16. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Regioselecitvity in the Nitration of 6-Methoxy-Dihydroquinolinone
Welcome to the technical support center for the nitration of 6-methoxy-dihydroquinolinone. This guide is designed for researchers, scientists, and drug development professionals who are working with this specific electrophilic aromatic substitution and may be encountering challenges with regioselectivity. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this reaction and achieve your desired product distribution.
I. Understanding the Core Chemistry: Directing Effects at Play
The nitration of 6-methoxy-dihydroquinolinone is a classic example of electrophilic aromatic substitution on a disubstituted benzene ring. The regiochemical outcome is primarily dictated by the electronic and steric influences of the two substituents: the methoxy group (-OCH₃) at the 6-position and the lactam ring fused to the aromatic system.
-
The Methoxy Group (-OCH₃): This is a strongly activating, ortho, para-directing group.[1][2] The oxygen atom, through its lone pairs, donates electron density to the aromatic ring via resonance, increasing the nucleophilicity of the ortho and para positions.[1][3][4] This makes these positions more susceptible to attack by the electrophile (the nitronium ion, NO₂⁺).
-
The Lactam Ring: The lactam contains an amide functional group. The nitrogen atom's lone pair can donate electron density to the aromatic ring, suggesting an activating, ortho, para-directing effect. However, the adjacent carbonyl group is electron-withdrawing, which can moderate this effect. In the context of the dihydroquinolinone system, the lactam acts as a whole. Under acidic nitration conditions, the amide nitrogen can be protonated, which would transform it into a deactivating, meta-directing group.[5][6]
The interplay between these two groups determines the final regioselectivity of the nitration reaction.
Visualizing the Directing Effects
The following diagram illustrates the directing influences of the methoxy and lactam groups on the aromatic ring of 6-methoxy-dihydroquinolinone, highlighting the electronically activated and deactivated positions.
Caption: Directing effects in 6-methoxy-dihydroquinolinone nitration.
II. Troubleshooting Regioselectivity
This section addresses common issues encountered during the nitration of 6-methoxy-dihydroquinolinone and provides actionable troubleshooting steps.
Q1: My primary product is the 7-nitro isomer, but I was expecting the 5-nitro isomer. What could be the cause?
A1: The formation of the 7-nitro isomer as the major product is a common outcome. While the methoxy group activates both the 5- and 7-positions (ortho), steric hindrance can play a significant role.[2] The lactam ring, particularly the methylene groups at the 4-position, can sterically hinder the approach of the nitronium ion to the 5-position.
Troubleshooting Steps:
-
Lower the Reaction Temperature: Running the reaction at a lower temperature can increase the selectivity for the thermodynamically favored product. While this may slow down the reaction rate, it can improve the regiochemical outcome.
-
Change the Nitrating Agent: The size of the electrophile can influence where it attacks.[2] Using a bulkier nitrating agent might further favor the less sterically hindered 7-position. Conversely, a less bulky agent might increase the proportion of the 5-nitro isomer. Consider exploring alternative nitrating agents beyond the standard nitric acid/sulfuric acid mixture.
-
Solvent Effects: The solvent can influence the solvation of the electrophile and the transition state. Experimenting with different solvents, if your reaction conditions permit, could alter the product ratio.
Q2: I am observing a significant amount of dinitration. How can I minimize this side reaction?
A2: Dinitration occurs when the initial nitration product is reactive enough to undergo a second nitration. The presence of the strongly activating methoxy group makes the ring susceptible to further electrophilic attack.
Troubleshooting Steps:
-
Control Stoichiometry: Carefully control the stoichiometry of the nitrating agent. Use of a slight excess is common, but a large excess will drive the reaction towards dinitration.
-
Reduce Reaction Time: Monitor the reaction closely using techniques like TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent the formation of dinitrated products.
-
Lower the Temperature: As with improving regioselectivity, lower temperatures can help control the extent of the reaction and reduce the rate of the second nitration.[7]
Q3: The reaction is very slow, and I am getting a low yield of the desired nitro-compound. What can I do to improve the reaction rate and yield?
A3: A sluggish reaction can be due to insufficient activation of the nitrating agent or deactivation of the substrate under the reaction conditions.
Troubleshooting Steps:
-
Optimize the Acid Catalyst: In a mixed acid nitration, sulfuric acid acts as the catalyst to generate the nitronium ion from nitric acid.[7] Ensure you are using a sufficient concentration and amount of sulfuric acid.
-
Consider an N-Protecting Group: If the lactam nitrogen is being protonated under the acidic conditions, this will deactivate the ring and slow the reaction.[6][8] Protecting the nitrogen with a suitable group (e.g., acetyl) before nitration can prevent this deactivation and lead to a cleaner, faster reaction. The protecting group can be removed in a subsequent step.
-
Increase the Temperature (with caution): While lower temperatures are often recommended for selectivity, a modest increase in temperature can significantly increase the reaction rate.[7] However, be mindful that this may also increase the likelihood of side reactions like dinitration.
III. Frequently Asked Questions (FAQs)
Q4: What is the expected major product in the nitration of 6-methoxy-dihydroquinolinone under standard conditions (HNO₃/H₂SO₄)?
A4: The major product is typically the 7-nitro isomer. The methoxy group at C6 is a powerful ortho, para-director, activating the C5 and C7 positions.[1][2] However, the steric bulk of the adjacent lactam ring often hinders attack at the C5 position, leading to preferential nitration at C7.
Q5: Can nitration occur on the lactam ring?
A5: Under typical electrophilic aromatic substitution conditions, nitration will occur on the electron-rich aromatic ring rather than the less reactive lactam ring.
Q6: How does the dihydro aspect of the quinolinone structure affect the nitration compared to a fully aromatic quinoline?
A6: In a fully aromatic quinoline, the pyridine ring is electron-deficient and deactivating. Nitration of quinoline itself typically occurs on the benzene ring at the 5- and 8-positions.[5] In the dihydroquinolinone, the non-aromatic nature of the heterocyclic ring means its electronic influence is primarily transmitted through the nitrogen atom of the lactam. This makes the directing effects of the substituents on the benzene ring (the methoxy and lactam nitrogen) the dominant factors.
Q7: Are there alternative, milder nitration methods I can try?
A7: Yes, several milder nitrating agents and conditions have been developed to improve selectivity and functional group tolerance.[9][10] These include reagents like N-nitrosaccharin or using metal nitrates in the presence of a catalyst.[11] These methods may offer better control over regioselectivity and reduce the formation of byproducts.
IV. Experimental Protocols
General Protocol for Nitration of 6-Methoxy-Dihydroquinolinone
Warning: This procedure involves the use of strong acids and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 6-methoxy-dihydroquinolinone (1 equivalent) in concentrated sulfuric acid at 0°C (ice bath).
-
Addition of Nitrating Agent: Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid dropwise to the solution while maintaining the temperature at 0°C.
-
Reaction: Stir the reaction mixture at 0°C and monitor its progress by TLC or LC-MS.
-
Quenching: Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice.
-
Workup: Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate solution) until the product precipitates.
-
Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry. Purify the crude product by recrystallization or column chromatography to isolate the desired nitro-isomer.
Table of Expected Outcomes Under Different Conditions
| Condition | Expected Major Product | Potential Issues | Troubleshooting |
| Standard (HNO₃/H₂SO₄, 0°C) | 7-nitro-6-methoxy-dihydroquinolinone | Mixture of 5- and 7-isomers, potential for dinitration. | Lower temperature, control stoichiometry. |
| High Temperature (>25°C) | Mixture of isomers, increased dinitration | Poor regioselectivity, significant byproducts. | Reduce temperature, shorten reaction time. |
| N-Protected Substrate | Potentially higher yield and cleaner reaction | Additional synthesis and deprotection steps required. | Optimize protection/deprotection conditions. |
| Milder Nitrating Agent (e.g., N-nitrosaccharin) | May offer improved regioselectivity | May require optimization of reaction conditions (catalyst, solvent). | Screen different catalysts and solvents. |
V. References
-
Organic Chemistry Tutor. Directing Effects in Electrophilic Aromatic Substitution Reactions. Available at: [Link]
-
Chemistry LibreTexts. 16.5: An Explanation of Substituent Effects. (2022-09-24). Available at: [Link]
-
ACS Publications. meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Available at: [Link]
-
Vaia. Problem 53 Explain why a methoxy group (CH... [FREE SOLUTION]. Available at: [Link]
-
YouTube. Directing Effects in Electrophilic Aromatic Substitution Made EASY!. (2022-04-20). Available at: [Link]
-
Stack Exchange. Why does the nitration of quinoline occur at the 5 (and 8) position?. (2025-06-06). Available at: [Link]
-
ResearchGate. THE NITRATION OF SOME QUINOLINE DERIVATIVES. (2025-08-06). Available at: [Link]
-
ResearchGate. Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. (2025-08-06). Available at: [Link]
-
Chemistry LibreTexts. 16.4: Substituent Effects in Electrophilic Substitutions. (2024-10-04). Available at: [Link]
-
Chemistry LibreTexts. 15.2: Regioselectivity in Electrophilic Aromatic Substitution. (2023-01-04). Available at: [Link]
-
Google Patents. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof. Available at:
-
Frontiers. Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. (2024-05-14). Available at: [Link]
-
ChemTalk. Directing Effects. Available at: [Link]
-
PMC. Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. (2024-05-15). Available at: [Link]
-
Materials Science Research India. An Overview of Synthetic Approaches towards of Nitration of α-Tetralones. (2019-09-17). Available at: [Link]
-
Wikipedia. Electrophilic aromatic directing groups. Available at: [Link]
-
Scientific Research Publishing. Ultrasonically Assisted Regioselective Nitration of Aromatic Compounds in Presence of Certain Group V and VI Metal Salts. Available at: [Link]
-
PMC. Facile access to nitroarenes and nitroheteroarenes using N-nitrosaccharin. (2019-07-30). Available at: [Link]
-
ResearchGate. meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Available at: [Link]
-
Chemistry LibreTexts. 16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring. (2015-07-18). Available at: [Link]
-
PMC. From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. (2022-08-31). Available at: [Link]
-
Semantic Scholar. meta-Nitration of Pyridines and Quinolines through Oxazino Azines.. Available at: [Link]
-
Master Organic Chemistry. Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018-04-30). Available at: [Link]
-
PMC. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. (2017-12-18). Available at: [Link]
-
DTIC. Mechanochemical Nitration of Organic Compounds. (2021-07-27). Available at: [Link]
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- 9. Frontiers | Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods [frontiersin.org]
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- 11. Facile access to nitroarenes and nitroheteroarenes using N-nitrosaccharin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of 6-Methoxy-7-Nitro-3,4-Dihydroquinolin-2(1H)-one Synthesis
Status: Operational Subject: Impurity Profiling & Process Optimization Applicable CAS: Related to 55656-78-9 (Generic scaffold) Audience: Process Chemists, Medicinal Chemists
Executive Summary
The synthesis of 6-methoxy-7-nitro-3,4-dihydroquinolin-2(1H)-one is a critical intermediate step, often serving as a precursor for 7-amino functionalized bioactive scaffolds (e.g., PDE3 inhibitors, atypical antipsychotics). The core challenge in this reaction is Electrophilic Aromatic Substitution (EAS) regioselectivity .
The 6-methoxy group is a strong ortho/para director. However, the fused lactam ring imposes steric and electronic constraints. The primary reaction—nitration of 6-methoxy-3,4-dihydroquinolin-2(1H)-one—produces a specific impurity profile that must be managed through kinetic control.
This guide addresses the three critical by-product vectors:
-
Regioisomeric Contamination (5-nitro vs. 7-nitro).
-
Over-Nitration (5,7-dinitro species).
-
Scaffold Degradation (Demethylation and Oxidative Dehydrogenation).
Part 1: Critical Impurity Pathways (Visualized)
The following diagram maps the competitive pathways during the nitration of 6-methoxy-3,4-dihydroquinolin-2(1H)-one.
Figure 1: Competitive reaction pathways in the nitration of 6-methoxy-3,4-dihydroquinolin-2(1H)-one. Green path represents the desired synthesis; red/yellow paths indicate impurity formation.
Part 2: Troubleshooting Guide & FAQs
Module 1: Regioselectivity (The 5-Nitro Problem)
User Issue: "I am consistently seeing 10-15% of the 5-nitro isomer in my crude mixture. How do I shift selectivity to the 7-position?"
Technical Analysis: The 6-methoxy group directs incoming electrophiles to positions 5 and 7 (ortho positions).
-
Position 7: Sterically favored (flanked by H and OMe).
-
Position 5: Sterically hindered (sandwiched between OMe and the C4-alkyl group of the ring).
-
Thermodynamics: The 5-nitro isomer is often the thermodynamic product in highly acidic media due to hydrogen bonding stabilization with the neighboring carbonyl (though less relevant in dihydro- scaffolds compared to fully aromatic ones).
Corrective Actions:
-
Switch Solvent System: If using concentrated
, switch to Acetic Anhydride ( ) or Acetic Acid ( ) . Acyl nitrates (formed in situ) are bulkier electrophiles than the nitronium ion ( ), increasing steric sensitivity and favoring the less hindered 7-position [1]. -
Temperature Suppression: Perform the addition of nitric acid at -10°C to 0°C . Higher temperatures provide the activation energy required to overcome the steric barrier at position 5.
| Parameter | Recommendation | Rationale |
| Solvent | Acetic Acid / Acetic Anhydride | Increases steric bulk of electrophile; improves 7-selectivity. |
| Temperature | -10°C to 0°C | Kinetic control favors the less hindered 7-position. |
| Reagent | Fuming | Avoid large excess to prevent dinitro formation. |
Module 2: Over-Nitration (Dinitro Impurities)
User Issue: "LC-MS shows a mass peak at M+45 relative to the product (Dinitro species). It persists even with stoichiometric acid."
Technical Analysis:
Once the 7-nitro group is installed, the ring is deactivated. However, the 6-methoxy group is a powerful activator. If the local concentration of
Corrective Actions:
-
Addition Rate: Use a syringe pump or dropping funnel to add
over 30-60 minutes. -
Quenching Protocol: Do not allow the reaction to "stir out" overnight. Quench immediately upon consumption of starting material (monitor via TLC/HPLC).
-
Quench Method: Pour the reaction mixture into crushed ice with vigorous stirring. Slow quenching can cause localized heating and late-stage side reactions.
Module 3: Demethylation & Degradation
User Issue: "The reaction mixture turns black/tarry, and yield is low. NMR suggests loss of the methyl peak."
Technical Analysis:
Strong Lewis acids or Brønsted acids (like hot
Corrective Actions:
-
Avoid Hot Acid: Never heat the reaction above 40°C if using sulfuric acid.
-
Water Scavenging: Ensure reagents are dry. Water can hydrolyze the amide bond (ring opening) or assist in ether cleavage under high-temperature acidic conditions.
Part 3: Optimized Experimental Protocol
Objective: Synthesis of this compound with <5% 5-nitro isomer.
Reagents:
-
6-Methoxy-3,4-dihydroquinolin-2(1H)-one (1.0 eq)
-
Glacial Acetic Acid (10 volumes)
-
Fuming Nitric Acid (1.05 eq)
-
Acetic Anhydride (1.0 eq - Optional, for water scavenging)
Step-by-Step Methodology:
-
Dissolution: Charge the reaction vessel with Starting Material and Glacial Acetic Acid. Stir until fully dissolved.
-
Cooling: Cool the solution to 0°C using an ice/salt bath.
-
Nitration:
-
Mix Fuming Nitric Acid with an equal volume of Acetic Acid (pre-cooled).
-
Add this mixture dropwise to the vessel, maintaining internal temperature below 5°C .
-
Note: The addition is exothermic. Control rate strictly.
-
-
Reaction: Stir at 0–5°C for 1–2 hours. Monitor by HPLC.
-
Checkpoint: Stop when Starting Material is <1%.
-
-
Work-up (Precipitation Method):
-
Pour the reaction mixture slowly into 5 volumes of ice-cold water .
-
The 7-nitro isomer typically precipitates as a solid, while the 5-nitro isomer and other impurities often remain partially soluble in the dilute acidic mother liquor.
-
-
Purification:
Part 4: Downstream Considerations (Reduction)
If your workflow involves reducing the nitro group to an amine (7-amino-6-methoxy...), be aware of "Carry-over Impurities."
-
Azo-dimers: Formed if reduction is performed under basic conditions with insufficient reductant.
-
Hydroxylamines: Incomplete reduction intermediates.
-
Recommendation: Catalytic Hydrogenation (
, Pd/C) is superior to Fe/HCl reduction for purity, as it avoids iron sludge entrapment of the product.
References
-
Regioselective Nitration of Aromatic Compounds. Source: US Patent 5946638A. Context: Describes the use of acetic anhydride and zeolite catalysts to improve para-selectivity (analogous to 7-position) and suppress ortho-isomers (5-position). URL:
-
Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone. Source: US Patent Application 20060079690A1.[5] Context: Details the synthesis and purification (recrystallization) of dihydroquinolinone derivatives, providing solubility data relevant to separating isomers. URL:
-
Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. Source: Mitrović, A. et al., Acta Pharm.[3] 2025.[3][6][7] Context: Provides mechanistic insight into the separation and characterization of nitro-regioisomers in tetrahydroquinoline scaffolds. URL:
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN110845410A - Method for preparing 6, 7-dimethoxy-3, 4-dihydroisoquinoline hydrochloride by one-pot method - Google Patents [patents.google.com]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. CN108383781B - Synthesis method of 6-hydroxy-3, 4-dihydro-2 (1H) -quinolinone - Google Patents [patents.google.com]
- 5. US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stability & Synthesis Control of 6-methoxy-7-nitro-3,4-dihydroquinolin-2(1H)-one
Content ID: TSC-2024-QM7N Role: Senior Application Scientist Status: Active Last Updated: February 15, 2026
Introduction: The Thermal Sensitivity of the Carbostyril Scaffold
Welcome to the technical support hub for 6-methoxy-7-nitro-3,4-dihydroquinolin-2(1H)-one . As a key intermediate in the synthesis of phosphodiesterase III inhibitors (such as Cilostazol), the purity of this compound is defined by the rigid control of thermodynamic parameters during its formation.
This guide addresses the specific stability challenges inherent to the dihydroquinolinone (carbostyril) scaffold. Unlike fully aromatic quinolines, the 3,4-dihydro system possesses a unique conformational flexibility that, when combined with the electron-donating methoxy group at position 6, creates a "thermal danger zone" during electrophilic aromatic substitution.
Module 1: Reaction Control (The Nitration Phase)
Context: The synthesis of this compound is typically achieved via the nitration of 6-methoxy-3,4-dihydroquinolin-2(1H)-one using nitric acid in a sulfuric acid medium. This is the most critical stability checkpoint.
The Core Issue: Exothermic Runaway & Regioselectivity
The 6-methoxy group is a strong ortho/para director. However, the para position (relative to methoxy) is blocked by the heterocyclic ring's C5. This forces substitution to the ortho positions: C7 (Target) and C5 (Impurity) .
-
Low Temperature (<10°C): Favors the kinetically controlled product (C7-nitro) due to lower steric hindrance.
-
High Temperature (>20°C): Increases the energy of the system, allowing the nitronium ion to overcome the steric barrier of the C5 position (the "bay" region), leading to the 5-nitro impurity .
Troubleshooting Workflow: Reaction Stability
Figure 1: Thermal logic flow for the nitration of 6-methoxy-3,4-dihydroquinolin-2(1H)-one. Strict adherence to the 5-10°C window is required to minimize the 5-nitro isomer.
FAQ: Nitration & Thermal Management
Q1: My yield is acceptable, but the melting point is depressed (158-160°C range). Why? Technical Analysis: This indicates isomeric contamination. While the 7-nitro isomer is the major product, excursions above 15°C during the nitric acid addition promote the formation of 6-methoxy-5-nitro-3,4-dihydroquinolin-2(1H)-one .
-
Mechanism: The 5-position is sterically hindered by the C4 methylene group of the lactam ring. Higher thermal energy allows the electrophile to access this position.
-
Solution: Recrystallization is difficult due to structural similarity. You must control the reaction temperature, not just the purification.
Q2: Can I use Acetyl Nitrate (HNO3/Ac2O) instead of H2SO4/HNO3 to control the exotherm? Technical Analysis: While acetyl nitrate is a milder reagent, it is not recommended for this specific substrate without rigorous safety controls.
-
Risk: Acetyl nitrate forms highly unstable mixtures at temperatures >20°C, posing an explosion hazard.
-
Chemistry: The sulfuric acid method (mixed acid) is preferred because the protonation of the amide carbonyl (position 2) deactivates the ring slightly, preventing over-nitration (dinitro species) which is a risk with more reactive nitrating agents.
Module 2: Isolation & Hydrolytic Stability
Context: Once the nitro group is installed, the molecule becomes less electron-rich, but the lactam ring (cyclic amide) remains a site of potential instability, particularly under acidic aqueous conditions at high temperatures.
Data: Temperature Effects on Impurity Profile
The following table summarizes the degradation and impurity profile based on workup conditions.
| Condition | Temperature | Primary Degradation/Impurity | Mechanism |
| Nitration | < 5°C | Unreacted Starting Material | Reaction kinetics too slow; viscosity prevents mixing. |
| Nitration | 5°C - 10°C | None (Target: >98% 7-nitro) | Optimal electrophilic substitution. |
| Nitration | > 20°C | 5-Nitro Isomer & Dinitro species | Loss of regioselectivity; multiple substitutions. |
| Quenching | > 60°C (Acidic) | Ring Opening (Amino-acid formation) | Acid-catalyzed hydrolysis of the lactam bond. |
| Drying | > 90°C | Oxidative darkening | Thermal oxidation of the methoxy group/nitro reduction. |
Protocol: Safe Isolation Procedure
To ensure stability during the transition from reaction mixture to solid product, follow this self-validating protocol:
-
The Quench: Pour the reaction mixture into crushed ice/water.
-
Critical Check: The internal temperature of the quench vessel must never exceed 25°C .
-
Why? The product precipitates immediately. If the water is hot (due to the heat of dilution of H2SO4), the acidic medium will attack the lactam ring, leading to hydrolysis.
-
-
Filtration & Washing:
-
Filter the yellow precipitate.
-
Wash with water until the filtrate pH is neutral (pH 6-7).
-
Validation: If the filtrate is yellow/orange, you are losing product or impurities are leaching. If the filtrate is pH < 4, acid remains trapped in the crystal lattice, which will cause degradation during drying.
-
-
Drying:
-
Dry in a vacuum oven at 50-60°C .
-
Warning: Do not exceed 80°C. High heat can cause "sweating" of trapped solvent or minor demethylation of the 6-methoxy group over extended periods.
-
Module 3: Storage & Long-Term Stability
Q3: How should I store the reference standard of this compound? Recommendation:
-
Temperature: 2°C to 8°C (Refrigerated).
-
Atmosphere: Inert gas (Argon or Nitrogen) is preferred but not strictly necessary if the container is tight.
-
Light: Protect from light.[1] Nitro compounds can undergo photochemical rearrangement (nitro-nitrite rearrangement) or reduction under intense UV exposure.
Q4: I see a color shift from pale yellow to dark orange after 6 months. Is it degraded? Technical Analysis: Yes.
-
Cause: This is typically a surface oxidation phenomenon or the formation of azo-linkages due to trace reduction of the nitro group.
-
Action: Perform a purity check via HPLC. If purity is >99%, the color change may be superficial. If purity has dropped, recrystallize from Ethanol/DMF (9:1 ratio).
References
-
Synthesis of Quinolinone Derivatives (Cilostazol Intermediates)
-
Regioselective Nitration of Aromatic Compounds
- Source: Smith, K. et al. (2000). "Regioselective nitration of aromatic compounds." Journal of Organic Chemistry.
- Relevance: Provides mechanistic insight into why temperature control dictates the ortho (7-nitro)
-
URL:[Link]
- Source: CN Patent 101830868B (2012). "Method for synthesizing Cilostazol.
-
Stability of Dihydroquinolinones
Sources
Technical Support Center: Purification of 6-Methoxy-7-nitro-3,4-dihydroquinolin-2(1H)-one
Diagnostic Matrix: Identify Your Impurity Profile
Before initiating purification, match your crude material's physical characteristics to the likely impurity profile below. This "Triage" step prevents yield loss from using the wrong purification vector.
| Observation | Probable Impurity / Cause | Risk Level | Recommended Action |
| Dark Brown / Black Tarry Residue | Oxidative polymerization by-products; Inorganic salts trapped in organic matrix. | High (Catalyst poison) | Protocol A: Activated Carbon Filtration |
| Bright Orange Coloration | Presence of 5-nitro isomer (Regioisomer). The 7-nitro target is typically pale yellow/off-white. | Medium (Structural isomer) | Protocol B: Fractional Recrystallization |
| Low Melting Point (<180°C) | Eutectic mixture of 5-nitro and 7-nitro isomers; Unreacted starting material. | High (Purity failure) | Protocol B: Solvent Switching |
| Greenish Tint | Presence of fully aromatic quinolinone (dehydrogenated by-product). | Low (Trace impurity) | Protocol C: Wash with cold Ethanol |
Technical Deep Dive: The Chemistry of Separation
The Regioisomer Challenge (5-Nitro vs. 7-Nitro)
The nitration of 6-methoxy-3,4-dihydroquinolin-2(1H)-one is governed by the directing effects of the methoxy group (strongly ortho/para) and the amide moiety.
-
Position 7 (Target): Favored sterically and electronically.
-
Position 5 (Impurity): The "other" ortho position relative to the methoxy group.
Purification Logic: The 5-nitro isomer generally exhibits higher solubility in polar aprotic solvents (DMF, DMSO) and hot carboxylic acids (Acetic Acid) compared to the 7-nitro target due to the disruption of intermolecular hydrogen bonding caused by the nitro group's proximity to the ring fusion. We exploit this solubility differential (Thermodynamic Control) to crystallize the 7-nitro species while leaving the 5-nitro in the mother liquor.
Workflow Visualization
The following diagram outlines the decision logic for purifying your crude material.
Figure 1: Decision tree for impurity removal based on visual and analytical inputs.
Experimental Protocols
Protocol A: De-tarring (Activated Carbon Treatment)
Use this when the crude product is sticky or dark brown.
-
Dissolution: Suspend the crude solid in 10 volumes of hot DMF (Dimethylformamide) or Glacial Acetic Acid. Heat to 80-90°C until dissolved.
-
Adsorption: Add activated carbon (e.g., Darco G-60) at 5-10% w/w relative to the crude mass.
-
Contact Time: Stir vigorously at 80°C for 30 minutes. Do not boil excessively to prevent further oxidation.
-
Filtration: Filter the hot solution through a pre-warmed Celite pad (diatomaceous earth) to remove the carbon.
-
Tip: Pre-warming the funnel is critical. If the solution cools, the product will crystallize in the filter, causing yield loss.
-
-
Recovery: Concentrate the filtrate or proceed directly to Protocol B.
Protocol B: Regioisomer Separation (Recrystallization)
The Gold Standard for removing the 5-nitro isomer.
Solvent System: Glacial Acetic Acid (Preferred) or DMF/Ethanol (Alternative).
| Step | Action | Technical Rationale |
| 1. Saturation | Dissolve crude solid in boiling Glacial Acetic Acid (approx. 5-7 mL per gram of solid). | High boiling point (118°C) allows maximum solubility differential between isomers. |
| 2. Reflux | Hold at reflux for 10-15 minutes. Ensure complete dissolution. | Breaks down crystal lattice occlusions that might trap impurities. |
| 3. Controlled Cooling | Remove heat. Allow to cool slowly to Room Temperature (RT) over 2 hours. Do not use an ice bath yet. | Rapid cooling causes "crashing out" (precipitation), which traps the 5-nitro isomer. Slow cooling promotes pure crystal growth. |
| 4. Aging | Once at RT, stir for 1 hour. Then, cool to 0-5°C for 30 minutes. | Maximizes yield of the less soluble 7-nitro target. |
| 5. Filtration | Filter under vacuum.[1][2] Wash the cake with cold Ethanol. | Ethanol displaces the acetic acid and washes away the mother liquor containing the 5-nitro isomer. |
Expected Result: Pale yellow crystals. Purity Check: HPLC should show <0.1% of the 5-nitro isomer.
Frequently Asked Questions (FAQs)
Q1: Why is the 5-nitro isomer so difficult to remove? A: The 5-nitro and 7-nitro compounds are regioisomers with identical molecular weights and very similar polarities. However, the 5-nitro position is sterically crowded by the adjacent ring fusion (C4 position). This often disrupts the crystal lattice packing, making the 5-nitro isomer slightly more soluble in polar solvents than the 7-nitro variant. We exploit this by keeping the 5-nitro isomer in the "mother liquor" during slow recrystallization.
Q2: My product is turning green during drying. What is happening? A: This indicates oxidative dehydrogenation. The "dihydro" bond (C3-C4) is susceptible to air oxidation, converting the molecule into the fully aromatic quinolinone (carbostyril), which often fluoresces or appears greenish.
-
Fix: Dry your product in a vacuum oven at 40-50°C under a nitrogen bleed. Avoid prolonged exposure to light and air when wet.
Q3: Can I use Acetone/Water for recrystallization? A: While possible, Acetone/Water often leads to "oiling out" (liquid-liquid phase separation) rather than crystallization because the nitro compound is very hydrophobic. Glacial Acetic Acid or DMF/Alcohol mixtures provide a more stable supersaturation curve, favoring crystal formation over oiling.
Q4: What is the melting point of the pure 7-nitro compound? A: While specific literature values vary by crystal polymorph, high-purity nitro-dihydroquinolinones typically melt in the range of 190°C - 210°C . A sharp melting point (range < 2°C) is a good indicator of isomer purity. If your range is wide (e.g., 175-185°C), you likely still have significant 5-nitro contamination.
References
-
Otsuka Pharmaceutical Co., Ltd. (1981). Process for preparing carbostyril derivatives. US Patent 4,277,479.[1] Link
- Context: Foundational patent describing the synthesis and purification of Cilostazol intermediates, including nitr
-
Organic Syntheses. (1948). 6-Methoxy-8-nitroquinoline.[3] Org. Synth. 1948, 28, 80. Link
- Context: Establishes the baseline solubility and purification logic for methoxy-nitro-quinoline systems using chlorin
-
PubChem. (n.d.).[4] 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone (Analogous Chemistry). National Library of Medicine. Link
- Context: Provides physical property data for the structural analog, supporting the solubility profile assumptions.
-
American Chemical Society (ACS Omega). (2025). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one. Link
- Context: Discusses the separation of 5,6-dimethoxy and 6,7-dimethoxy isomers, validating the polarity differences used in the purific
Sources
- 1. US6967209B2 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide - Google Patents [patents.google.com]
- 2. CN110845410A - Method for preparing 6, 7-dimethoxy-3, 4-dihydroisoquinoline hydrochloride by one-pot method - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline | C12H17NO2 | CID 10302 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up of 6-methoxy-7-nitro-3,4-dihydroquinolin-2(1H)-one
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 6-methoxy-7-nitro-3,4-dihydroquinolin-2(1H)-one. Our objective is to provide a comprehensive technical resource that addresses common challenges, ensures process safety, and facilitates a robust and reproducible manufacturing process. The information herein is synthesized from established chemical principles and practical field experience.
Section 1: Critical Safety Overview - The Nitration Reaction
The synthesis of this compound involves an electrophilic aromatic substitution (nitration), a reaction class notorious for its significant safety hazards, particularly during scale-up. Nitration reactions are highly exothermic, with reaction heats often in the range of -73 to -253 kJ/mol.[1] This inherent exothermicity, coupled with the thermal instability of the nitro product and the potential for nitric acid decomposition, creates a high risk of thermal runaway if not properly controlled.[2]
A thermal runaway event can lead to a rapid increase in temperature and pressure, potentially causing reactor failure and explosion.[3] The risk is further amplified by the presence of impurities or contaminants, which can lower the decomposition temperature of the nitro compound.[4][5] Therefore, a thorough understanding of the reaction thermochemistry and a robust process safety assessment are prerequisites for any scale-up activity.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most critical step when scaling up the production of this compound?
A1: The nitration of the 6-methoxy-3,4-dihydroquinolin-2(1H)-one precursor is unequivocally the most critical step. It is a highly exothermic reaction that requires stringent control over temperature, reagent addition rates, and mixing efficiency to prevent a thermal runaway.[2] Inadequate control can lead to violent decomposition, posing a severe safety risk.[4]
Q2: What are the common impurities I should expect, and where do they come from?
A2: Common impurities include regioisomers (e.g., the 5-nitro or 8-nitro isomers), dinitrated byproducts, and unreacted starting material.[6] Regioisomer formation is governed by the directing effects of the substituents on the quinolinone ring and the reaction conditions. Over-nitration (dinitration) can occur if the reaction temperature is too high or if an excess of the nitrating agent is used.[6] Impurity profiling is crucial for ensuring the quality and safety of the final product.[7][8]
Q3: My reaction yield is consistently low on a larger scale, even though it worked well in the lab. What could be the issue?
A3: Low yield upon scale-up is a common problem often linked to mass and heat transfer limitations.[1][9] As the reactor volume increases, surface-area-to-volume ratio decreases, making heat removal less efficient. This can lead to localized hotspots, promoting side reactions and degradation. Similarly, inefficient mixing can result in poor mass transfer, leading to incomplete conversion.[10]
Q4: Is it necessary to perform a detailed hazard evaluation before attempting a pilot-scale run?
A4: Absolutely. A comprehensive hazard evaluation is mandatory. Techniques such as Reaction Calorimetry (RC1) and Differential Scanning Calorimetry (DSC) should be employed to determine key safety parameters like the heat of reaction, adiabatic temperature rise (ΔTad), and the onset temperature of decomposition.[2][11] This data is essential for designing a safe and scalable process.
Section 3: Troubleshooting Guide
This section provides detailed troubleshooting for specific issues encountered during the synthesis.
Stage 1: The Nitration Reaction
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reaction temperature spikes uncontrollably. | 1. Addition rate of nitrating agent is too fast. 2. Inadequate cooling capacity for the reactor scale. 3. Poor mixing leading to localized concentration and exotherms. | 1. Reduce the addition rate. The rate of heat generation must not exceed the rate of heat removal.2. Verify cooling system performance. Ensure the chiller is at the correct setpoint and the heat transfer fluid is flowing adequately.3. Improve agitation. Use an appropriate impeller design and agitation speed to ensure homogeneity. Consider using a continuous flow reactor for superior temperature control on a larger scale.[1][6] |
| Low conversion of starting material. | 1. Insufficient amount of nitrating agent. 2. Reaction temperature is too low. 3. Poor mass transfer due to inadequate mixing. | 1. Accurately titrate the nitric acid before use. Ensure the stoichiometry is correct.2. Slowly increase the reaction temperature. Monitor for any exotherm and ensure it remains controllable.3. Increase agitation speed. Confirm that the solid starting material is fully suspended and in contact with the nitrating agent. |
| High levels of dinitrated impurities. | 1. Excessive amount of nitrating agent. 2. Reaction temperature is too high. 3. Prolonged reaction time after full conversion of starting material. | 1. Use a stoichiometric amount or a slight excess of the nitrating agent. 2. Maintain strict temperature control. Lowering the temperature can improve selectivity.[6]3. Monitor the reaction progress using in-process controls (e.g., HPLC). Quench the reaction once the starting material is consumed. |
| Formation of undesired regioisomers. | 1. Reaction conditions (temperature, acid concentration) favor alternative nitration pathways. 2. The choice of nitrating agent and solvent system. | 1. Optimize the reaction temperature and the concentration of sulfuric acid. The mixed acid ratio is a critical parameter for controlling regioselectivity.2. Screen alternative nitrating systems if isomer profile is unacceptable. |
Stage 2: Reaction Work-up and Product Isolation
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product oils out or forms a gum during quenching. | 1. Quench is performed too quickly or at too high a temperature. 2. The solvent used for extraction is not suitable. | 1. Slowly add the reaction mixture to a cold quench solution (e.g., ice water) with vigorous stirring. 2. Ensure the pH is properly neutralized. 3. Select an appropriate extraction solvent in which the product has good solubility and the impurities have poor solubility. |
| Difficult phase separation after extraction. | 1. Formation of an emulsion. 2. Presence of fine particulate matter at the interface. | 1. Add a saturated brine solution to "break" the emulsion. 2. Allow the mixture to stand for a longer period. 3. Perform a filtration step before extraction to remove any solids. |
| Product decomposes during work-up. | 1. Residual acids are not completely neutralized. 2. Exposure to high temperatures during solvent removal. | 1. Wash the organic phase thoroughly with a mild base (e.g., sodium bicarbonate solution) and then with water until the pH is neutral.[4] 2. Use a rotary evaporator under reduced pressure to remove the solvent at a lower temperature. |
Stage 3: Crystallization and Purification
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Failure to crystallize or yields an oil. | 1. High levels of impurities inhibiting crystal lattice formation. 2. Incorrect choice of crystallization solvent. 3. Supersaturation is too high, leading to rapid precipitation instead of crystallization. | 1. Perform a preliminary purification step (e.g., column chromatography on a small scale) to identify key impurities. 2. Conduct a solvent screen to find an appropriate system where the product has high solubility at elevated temperatures and low solubility at room temperature. 3. Cool the solution slowly and with gentle agitation. Seeding with a small crystal of pure product can induce crystallization. |
| Poor crystal quality (e.g., fine needles). | 1. Cooling rate is too fast. 2. Inadequate agitation during crystallization. | 1. Implement a controlled cooling profile. 2. Optimize the stirring rate to promote crystal growth without causing excessive nucleation or breakage. |
| Final product has a low melting point or broad melting range. | 1. Presence of residual solvent. 2. Contamination with impurities. | 1. Dry the product thoroughly under vacuum at an appropriate temperature. Use techniques like Karl Fischer titration to quantify water content.2. Recrystallize the material from a different solvent system to remove impurities with different solubility profiles. |
Section 4: Visualized Workflows and Decision Trees
General Synthesis Workflow
The overall process for producing this compound involves several key unit operations.
Caption: High-level workflow for the synthesis of this compound.
Troubleshooting Decision Tree: Low Yield/Purity in Nitration
This decision tree provides a logical path for diagnosing common issues during the critical nitration step.
Caption: A decision tree for troubleshooting poor outcomes in the nitration reaction.
Section 5: Detailed Experimental Protocols
Protocol 1: Lab-Scale Nitration (Illustrative Example)
Disclaimer: This protocol is for informational purposes only. All reactions, especially nitrations, must be preceded by a thorough risk assessment.
Reaction Setup:
-
Equip a jacketed glass reactor with an overhead mechanical stirrer, a temperature probe, a nitrogen inlet, and a pressure-equalizing dropping funnel.
-
Charge the reactor with 6-methoxy-3,4-dihydroquinolin-2(1H)-one (1.0 eq).
-
Add concentrated sulfuric acid (98%, ~5-10 volumes) to the reactor. Stir the mixture to form a solution or a fine slurry.
-
Cool the reactor contents to 0-5 °C using a circulating chiller.
-
In a separate flask, prepare the nitrating mixture by slowly adding nitric acid (65-70%, 1.05-1.1 eq) to a portion of concentrated sulfuric acid, keeping the mixture cold.
Reagent Addition:
-
Once the reactor contents are stable at 0-5 °C, begin the slow, dropwise addition of the nitrating mixture via the dropping funnel.
-
Maintain the internal temperature below 10 °C throughout the addition.[12] A temperature spike indicates that the addition rate is too fast for the available cooling.
Reaction and Monitoring:
-
After the addition is complete, stir the reaction mixture at 0-10 °C for 1-2 hours.
-
Monitor the reaction progress by periodically taking a small, carefully quenched aliquot and analyzing it by HPLC or TLC.
Work-up:
-
In a separate vessel, prepare a mixture of crushed ice and water, approximately 10-20 times the volume of the reaction mixture.
-
With vigorous stirring, slowly pour the completed reaction mixture onto the ice water. A solid precipitate should form.
-
Continue stirring the slurry for 30-60 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH 6-7).
-
Dry the crude product under vacuum at 40-50 °C to a constant weight.
Section 6: Analytical Control and Impurity Profiling
A robust analytical strategy is essential for process control and ensuring the final product meets quality specifications.
| Analytical Technique | Application |
| High-Performance Liquid Chromatography (HPLC) | - Monitor reaction progress (consumption of starting material, formation of product).- Quantify the purity of the final product.- Detect and quantify known and unknown impurities.[13] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | - Identify unknown impurities by determining their molecular weight.- Confirm the identity of the desired product.[14] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | - Unambiguously confirm the structure of the final product.- Elucidate the structure of isolated impurities. |
| Differential Scanning Calorimetry (DSC) | - Determine the melting point and thermal stability of the product.- Identify potential polymorphic forms. |
| Karl Fischer Titration | - Quantify the water content in the final product. |
Impurity Profiling: Impurity profiling is the process of identifying and quantifying all impurities present in the final drug substance at levels greater than a specified threshold (e.g., 0.1%).[7] This is a regulatory requirement and is critical for the safety assessment of the drug. The techniques listed above, particularly HPLC and LC-MS, are the primary tools for this activity.[8][14]
References
- IChemE. (n.d.). Runaway reaction hazards in processing organic nitrocompounds.
- MDPI. (2025, July 9). Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone.
- Vapourtec Ltd. (n.d.). Nitration Reactions | Continuous Flow Processing.
- ResearchGate. (n.d.). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids | Request PDF.
- STM Journals. (2024, November 19). Risk Assessment Of Nitration Process Using HAZOP And Fault Tree. JoISE.
- ACS Publications. (2021, June 9). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids.
- ACS Publications. (2020, October 6). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. Organic Process Research & Development.
- Ypso-Facto. (n.d.). Case Study: Increasing yield and safety of a nitration process.
- PMC. (n.d.). Crystal structure of 6,7-dimethoxy-1-(4-nitrophenyl)quinolin-4(1H)-one: a molecular scaffold for potential tubulin polymerization inhibitors.
- Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline.
- Organic Chemistry Portal. (n.d.). Dihydroquinolinone synthesis.
- Acta Pharmaceutica. (2025, June 1). Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues.
- ChemicalBook. (n.d.). 6-Hydroxy-2(1H)-3,4-dihydroquinolinone synthesis.
- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
- Asian Journal of Research in Chemistry. (n.d.). Impurity Profiling With Use of Hyphenated Techniques.
- Research and Reviews. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Open Access Journals.
- Pharmaffiliates. (n.d.). Impurity Profiling & Characterization | Analytical Testing.
- MDPI. (2024, August 3). Hybrid Modeling for On-Line Fermentation Optimization and Scale-Up: A Review.
- Kinam Park. (2024, August 16). Drugs need to be formulated with scale-up in mind.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Risk Assessment Of Nitration Process Using HAZOP And Fault Tree » JoISE [journals.stmjournals.com]
- 4. icheme.org [icheme.org]
- 5. researchgate.net [researchgate.net]
- 6. vapourtec.com [vapourtec.com]
- 7. rroij.com [rroij.com]
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- 9. mdpi.com [mdpi.com]
- 10. kinampark.com [kinampark.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 6-Hydroxy-2(1H)-3,4-dihydroquinolinone synthesis - chemicalbook [chemicalbook.com]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
- 14. ajrconline.org [ajrconline.org]
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H NMR Interpretation of 6-methoxy-7-nitro-3,4-dihydroquinolin-2(1H)-one
In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone for providing detailed information about the molecular structure of a compound. This guide offers an in-depth analysis and interpretation of the ¹H NMR spectrum of 6-methoxy-7-nitro-3,4-dihydroquinolin-2(1H)-one, a heterocyclic scaffold of interest in medicinal chemistry.
This guide is structured to provide not just a theoretical interpretation, but also a practical comparison with structurally related analogs, empowering researchers to confidently identify and characterize this and similar molecules. We will delve into the predicted chemical shifts, coupling constants, and integration values, supported by data from analogous compounds and fundamental NMR principles.
Predicted ¹H NMR Spectrum: A Detailed Interpretation
The structure of this compound is presented below:
Figure 1. Structure of this compound.
Based on established principles of NMR spectroscopy and analysis of related compounds, the following ¹H NMR spectral features are predicted:
-
Aliphatic Protons (C3-H₂ and C4-H₂): The two methylene groups in the dihydroquinolinone core will appear as two distinct triplets. The protons on C4, being adjacent to the aromatic ring, are expected to resonate further downfield than the protons on C3, which are adjacent to the carbonyl group.[2][4] We can predict their chemical shifts to be in the range of δ 2.6-3.0 ppm (C4-H₂) and δ 2.4-2.8 ppm (C3-H₂) . Each signal will be a triplet due to coupling with the adjacent methylene group (³J ≈ 7 Hz).
-
Methoxy Protons (O-CH₃): The three protons of the methoxy group are chemically equivalent and will appear as a sharp singlet. The typical chemical shift for a methoxy group attached to an aromatic ring is in the range of δ 3.8-4.0 ppm .[5]
-
Aromatic Protons (C5-H and C8-H): The aromatic region will display two singlets corresponding to the protons at the C5 and C8 positions. The electron-donating methoxy group at C6 will shield the adjacent C5 proton, shifting it upfield. Conversely, the powerful electron-withdrawing nitro group at C7 will deshield the adjacent C8 proton, shifting it significantly downfield. Therefore, we predict the C5-H to appear around δ 6.9-7.2 ppm and the C8-H to be in the region of δ 7.8-8.1 ppm . The lack of adjacent protons will result in both signals appearing as singlets.
-
Amide Proton (N-H): The amide proton will appear as a broad singlet, typically in the downfield region of the spectrum, around δ 9.5-10.5 ppm .[4] Its broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding.
Comparative Analysis with Structurally Related Analogs
To substantiate our predictions, a comparison with known 3,4-dihydroquinolin-2(1H)-one derivatives is invaluable. The following table summarizes the reported ¹H NMR data for several analogs and our predicted data for the target molecule.
| Compound | C3-H₂ (ppm) | C4-H₂ (ppm) | Aromatic Protons (ppm) | Other Signals (ppm) | Reference |
| 3,4-dihydroquinolin-2(1H)-one | 2.58 (t) | 2.94 (t) | 6.85-7.19 (m, 4H) | 10.0 (s, 1H, NH) | [2][4] |
| 6-hydroxy-3,4-dihydroquinolin-2(1H)-one | 2.41 (t) | 2.85 (t) | 6.74-6.88 (m, 3H) | 8.98 (s, 1H, NH), 9.04 (s, 1H, OH) | [2] |
| 6-methoxy-3,4-dihydroquinolin-2(1H)-one | ~2.5 (t) | ~2.9 (t) | ~6.7-7.0 (m, 3H) | ~3.8 (s, 3H, OCH₃), ~9.9 (s, 1H, NH) | Predicted |
| Predicted: this compound | ~2.6 (t) | ~2.9 (t) | ~7.0 (s, 1H, C5-H), ~8.0 (s, 1H, C8-H) | ~3.9 (s, 3H, OCH₃), ~10.2 (s, 1H, NH) | - |
This comparative analysis demonstrates the expected influence of the methoxy and nitro substituents on the chemical shifts of the aromatic protons, providing a strong foundation for the predicted spectrum.
Experimental Protocol for High-Quality ¹H NMR Data Acquisition
To obtain a high-resolution ¹H NMR spectrum of this compound, the following protocol is recommended:
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the compound.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like the N-H proton.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Instrument Parameters (400 MHz Spectrometer):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is sufficient.
-
Number of Scans (NS): 16-64 scans should provide a good signal-to-noise ratio.
-
Receiver Gain (RG): Adjust automatically or manually to avoid signal clipping.
-
Acquisition Time (AQ): 3-4 seconds.
-
Relaxation Delay (D1): 2-5 seconds to allow for full relaxation of the protons.
-
Spectral Width (SW): A spectral width of 16 ppm (from -2 to 14 ppm) is generally adequate.
-
Temperature: Maintain a constant temperature, typically 298 K.
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually.
-
Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., DMSO at δ 2.50 ppm).
-
Integrate all the signals to determine the relative number of protons.
-
Analyze the splitting patterns (multiplicity) and coupling constants (J-values).
Figure 2. Workflow for ¹H NMR Data Acquisition and Processing.
Conclusion
The structural elucidation of this compound via ¹H NMR spectroscopy is a clear-cut process when guided by a systematic interpretation of the expected spectral features. By leveraging the foundational principles of chemical shifts and spin-spin coupling, and by drawing insightful comparisons with structurally related analogs, researchers can confidently assign the resonances and confirm the identity of their synthesized compound. The provided experimental protocol further ensures the acquisition of high-quality data, which is the bedrock of accurate structural analysis in the rigorous environment of drug discovery and development.
References
- An, Y., Kuang, Y., & Wu, J. (2016). Synthesis of trifluoromethylated 3,4-dihydroquinolin-2(1H)-ones via a photo-induced radical cyclization of benzene-tethered 1,7-enynes with Togni reagent. Organic & Biomolecular Chemistry, 14(38), 9193-9199.
- Synthesis of Novel 3,4-Dihydroquinolin-2(1H)-one Guanidines as Potential Antihypertensive Agents. (n.d.).
- Al-Warhi, T., et al. (2025). Design, Synthesis, and Computational Evaluation of 3,4-Dihydroquinolin-2(1H)-One Analogues as Potential VEGFR2 Inhibitors in Glioblastoma Multiforme. MDPI.
- Narayanaswami, S., et al. (n.d.). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences.
- Discovery of Novel 3,4-Dihydro-2(1H)-Quinolinone Sulfonamide Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity. (n.d.). Molecules.
- Contents - The Royal Society of Chemistry. (n.d.).
- Talati, K., & Rajendran, S. (2025). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. ACS Omega, 10(48), 59736-59743.
- 1H NMR Chemical Shift - Oregon St
- NMR Chemical Shift Values Table - Chemistry Steps. (2024, August 1).
- 1-Hydroxy-6,7-dimethoxy-8-nitro-1,2,3,4-tetrahydroisoquinoline - Academia.edu. (n.d.).
- Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues - Hrčak. (2025, June 30).
- Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1 H)‑one, Its Variants, and Quinolin-2-yl Esters - PubMed. (2025, November 27).
- (PDF) Reactions of 6,7-Dimethoxy-3,4-dihydroisoquinoline with o-Quinone Methides. (2025, August 5).
- Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents - PubMed. (2018, February 7).
- What are the 1H NMR chemical shift values for 6,7-methoxyisoquinoline-1-carboxylic acid? - Filo. (2025, September 30).
- Synthesis and Characterization of Some New Nitrones Derivatives and Screening their Biological Activities | Science Journal of University of Zakho. (2022, December 25).
Sources
Spectral Divergence: IR Analysis of 6-Methoxy vs. 7-Nitro Quinolinones
The following technical guide objectively compares the IR spectral characteristics of 6-methoxy and 7-nitro substituted 2-quinolinones. It is designed for researchers in medicinal chemistry and spectroscopy.[1]
Executive Summary
In the structural characterization of pharmacologically active quinolinones, Infrared (IR) spectroscopy serves as a critical first-line diagnostic tool. The distinction between electron-donating (6-methoxy) and electron-withdrawing (7-nitro) substituents on the quinolinone scaffold is not merely compositional but electronic.[1]
-
6-Methoxy-2-quinolinone: Exhibits a red-shifted carbonyl stretch and distinct ether linkage bands due to the mesomeric donation (+M) of the oxygen lone pair, which increases the single-bond character of the lactam carbonyl.[1]
-
7-Nitro-2-quinolinone: Exhibits a blue-shifted carbonyl stretch and high-intensity nitro-specific vibrations due to the strong inductive (-I) and mesomeric (-M) withdrawal, which reduces amide resonance and increases the double-bond character of the carbonyl.[1]
Theoretical Framework & Electronic Effects
To interpret the spectra accurately, one must understand the causality of the vibrational shifts. The 2-quinolinone (carbostyril) system relies on the resonance equilibrium between the lactam form (neutral) and the lactim-like dipolar form (zwitterionic).
The Electronic Push-Pull[1]
-
6-Methoxy (EDG): The methoxy group at position 6 acts as an Electron Donating Group.[1] Through resonance, it pumps electron density into the aromatic ring. This density stabilizes the dipolar resonance form of the amide, effectively weakening the
bond (lowering its force constant) and shifting the absorption to a lower wavenumber. -
7-Nitro (EWG): The nitro group at position 7 acts as a strong Electron Withdrawing Group.[1] It pulls electron density away from the ring and the nitrogen atom. This destabilizes the dipolar form, forcing the equilibrium toward the neutral lactam structure. The
bond retains more double-bond character, stiffening the bond and shifting the absorption to a higher wavenumber.
Visualization of Electronic Logic
The following diagram illustrates the logical flow from substituent effect to spectral shift.
Caption: Causal pathway linking substituent electronics to carbonyl vibrational frequency shifts.
Experimental Protocol: High-Fidelity Acquisition
To ensure the shifts described are artifacts of the molecule and not the method, follow this self-validating protocol.
Method: Solid State FT-IR (KBr Pellet vs. ATR)
While ATR (Attenuated Total Reflectance) is convenient, KBr transmission is recommended for quinolinones to avoid peak truncation in the intense carbonyl region and to resolve subtle aromatic overtones.
Step-by-Step Workflow:
-
Desiccation: Dry the synthesized quinolinone derivatives in a vacuum oven at 40°C for 4 hours to remove lattice water (water O-H bands interfere with N-H stretches).
-
Matrix Preparation: Mix 1–2 mg of sample with 200 mg of spectroscopic grade KBr.
-
Homogenization: Grind in an agate mortar until a fine, uniform powder is achieved (particle size < 2 µm to prevent scattering/Christiansen effect).
-
Compression: Press at 10 tons for 2 minutes to form a transparent pellet.
-
Acquisition: Record 32 scans at 4
resolution. Background correct against a pure KBr blank.
Comparative Spectral Analysis
A. The Carbonyl Region ( )
This is the most diagnostic region.
-
6-Methoxy: The
stretch typically appears at 1650 – 1660 .[1] The donation from the methoxy group lowers the frequency compared to the unsubstituted parent (typically ~1665 ). -
7-Nitro: The
stretch shifts upward to 1670 – 1690 .[1] The electron withdrawal stiffens the carbonyl bond.[1]
B. Substituent-Specific Fingerprints[1][2]
-
Nitro Group (
): Look for two distinct, high-intensity bands that are absent in the methoxy derivative.[1]-
Asymmetric Stretch: 1500 – 1550
(often overlaps with aromatic C=C but is much more intense). -
Symmetric Stretch: 1300 – 1360
.[1]
-
-
Methoxy Group (
):-
C-H Stretch: A distinct band just below 3000
(approx. 2830–2950 ), differentiated from the aromatic C-H (>3000 ). -
C-O-C Stretch: Strong asymmetric ether stretching vibration around 1230 – 1275
.[1]
-
C. Summary Data Table
| Functional Group | Vibration Mode | 6-Methoxy-2-quinolinone ( | 7-Nitro-2-quinolinone ( | Mechanism of Difference |
| Lactam C=O | Stretching | 1650 – 1660 (Strong) | 1675 – 1690 (Strong) | EDG lowers bond order vs. EWG increases it.[1] |
| Amide N-H | Stretching | 3100 – 3200 (Broad) | 3100 – 3200 (Broad) | Similar, but Nitro may weaken H-bonding slightly. |
| Nitro ( | Asym. Stretch | Absent | 1530 – 1550 (Very Strong) | Diagnostic for 7-nitro.[1] |
| Nitro ( | Sym. Stretch | Absent | 1340 – 1360 (Strong) | Diagnostic for 7-nitro.[1] |
| Ether ( | Asym. Stretch | 1230 – 1275 (Strong) | Absent | Diagnostic for 6-methoxy.[1] |
| Alkyl C-H | Stretching | 2850 – 2960 (Medium) | Absent | Methyl group vibration.[1] |
| Aromatic C=C | Skeletal | 1580 – 1620 | 1590 – 1620 | Overlaps with Nitro asym stretch in 7-nitro.[1] |
Diagnostic Workflow
Use this logic gate to confirm the identity of an unknown sample suspected to be one of these two derivatives.
Caption: Step-by-step spectral decision tree for identifying substituent type.
References
-
Katritzky, A. R., & Jones, R. A. (1960). Infrared Spectra of Monosubstituted Quinolines. Journal of the Chemical Society.[1] This foundational text establishes the characteristic bands for quinoline ring systems and substituent effects.[1]
-
Muthuselvi, C., et al. (2018).[1] FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. Science Alert. Provides modern comparative data on heterocyclic ring vibrations and substituent impacts.[1][2]
-
Rajalakshmi, R., et al. (2013). Effect of substituents on infrared, H and C NMR spectra of 2-pyrrolyl styryl ketone. Der Pharma Chemica.[1][2] Discusses the Hammett correlations of carbonyl stretching frequencies with EDG and EWG substituents.
-
NIST Chemistry WebBook. 6-Methoxyquinoline IR Spectrum. National Institute of Standards and Technology.[1] Used for verifying methoxy-specific skeletal vibrations in the quinoline scaffold.[1]
Sources
A Comparative Guide to the Crystal Structure of 6-methoxy-7-nitro-3,4-dihydroquinolin-2(1H)-one: A Predictive Analysis
This guide provides a comprehensive predictive analysis of the crystal structure of 6-methoxy-7-nitro-3,4-dihydroquinolin-2(1H)-one. In the absence of a publicly available crystal structure for this specific compound, this document leverages established crystallographic principles and comparative analysis with structurally related molecules to forecast its key structural features. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of quinolinone derivatives and their solid-state properties.
Introduction: The Significance of Quinolinone Scaffolds
Quinolin-2(1H)-one and its derivatives are prominent heterocyclic scaffolds found in numerous natural products and pharmacologically active compounds.[1] Their diverse biological activities, including antibacterial and anti-inflammatory properties, make them attractive targets in drug discovery.[2][3] The solid-state structure of these molecules, dictated by their crystal packing and intermolecular interactions, profoundly influences their physicochemical properties such as solubility, stability, and bioavailability. Therefore, a thorough understanding of their crystal structure is paramount for rational drug design and development.
This guide will first propose a synthetic route for this compound. Subsequently, it will delve into a predictive analysis of its crystal structure, drawing comparisons with a known, structurally analogous compound, 6-hydroxy-3,4-dihydroquinolin-2(1H)-one, for which crystallographic data is available.
Part 1: Synthesis and Crystallization
A plausible synthetic route to this compound can be adapted from established methods for similar dihydroquinolinones.[4][5] A common strategy involves the cyclization of a substituted N-phenylpropanamide derivative.
Proposed Synthetic Pathway
A potential synthetic pathway is outlined below. This multi-step synthesis would begin with commercially available starting materials and employ well-documented organic reactions.
Caption: Proposed synthesis of this compound.
Experimental Protocol: Single Crystal Growth
Obtaining high-quality single crystals suitable for X-ray diffraction is a critical step.[6] A systematic approach to crystallization would be employed, exploring various solvents and techniques.
Step-by-Step Crystallization Protocol:
-
Purification: The synthesized this compound would be purified to homogeneity (>99%) using column chromatography or recrystallization.
-
Solvent Screening: A range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, and mixtures thereof) would be screened for their ability to dissolve the compound at elevated temperatures and allow for slow precipitation upon cooling.
-
Crystallization Techniques:
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent would be left undisturbed in a loosely covered vial at room temperature to allow for the slow evaporation of the solvent.
-
Slow Cooling: A saturated solution at an elevated temperature would be slowly cooled to room temperature, and then further cooled in a refrigerator or freezer.
-
Vapor Diffusion: A concentrated solution of the compound in a volatile solvent would be placed in a small open vial, which is then placed in a larger sealed container containing a less volatile solvent in which the compound is poorly soluble (the anti-solvent). The vapor of the volatile solvent will slowly diffuse into the anti-solvent, leading to gradual precipitation and crystal growth.
-
Part 2: Predictive Crystal Structure Analysis and Comparison
The primary method for determining the three-dimensional arrangement of atoms in a crystal is single-crystal X-ray diffraction.[6][7] This technique provides precise information about bond lengths, bond angles, and intermolecular interactions.
Data Collection and Structure Refinement Workflow
The following workflow outlines the standard procedure for crystal structure determination.
Caption: Standard workflow for single-crystal X-ray diffraction analysis.
A variety of software packages are available for structure solution and refinement, such as SHELX, CRYSTALS, and Olex2.[8][9][10]
Comparative Analysis: this compound vs. 6-hydroxy-3,4-dihydroquinolin-2(1H)-one
To predict the crystal structure of our target compound, we will compare its expected features with the known structure of 6-hydroxy-3,4-dihydroquinolin-2(1H)-one. The key differences between these molecules are the substituents at the 6 and 7 positions of the quinolinone ring.
| Feature | 6-hydroxy-3,4-dihydroquinolin-2(1H)-one (Reference) | This compound (Predicted) |
| Substituents | 6-hydroxy | 6-methoxy, 7-nitro |
| Hydrogen Bonding | Strong O-H···O hydrogen bonds from the hydroxyl group and N-H···O hydrogen bonds from the amide group are expected to dominate the crystal packing.[11] | The primary hydrogen bond donor will be the amide N-H group, likely forming N-H···O=C or N-H···O(nitro) hydrogen bonds. The methoxy group is a weaker hydrogen bond acceptor. |
| π-π Stacking | The planar aromatic rings are likely to engage in π-π stacking interactions. | The presence of the electron-withdrawing nitro group and the electron-donating methoxy group will create a more polarized aromatic system, potentially leading to stronger, offset π-π stacking interactions. |
| Crystal Packing | The strong hydrogen bonding network is likely to result in a densely packed structure. | The bulky nitro group may lead to a less dense packing arrangement compared to the reference compound. The interplay between hydrogen bonding and π-π stacking will determine the final packing motif. |
| Symmetry | Likely to crystallize in a common centrosymmetric space group (e.g., P2₁/c). | Also likely to crystallize in a common space group, but the specific symmetry will depend on the final packing arrangement. |
Rationale for Predictions:
The substitution of the hydroxyl group with a methoxy group removes a strong hydrogen bond donor. The introduction of a nitro group at the 7-position introduces a strong electron-withdrawing group and a potential hydrogen bond acceptor. These changes will significantly alter the intermolecular forces governing the crystal packing. We can anticipate that the crystal structure of this compound will be heavily influenced by a combination of N-H···O hydrogen bonds and π-π stacking interactions, with the nitro and methoxy groups playing a key role in directing the supramolecular assembly.
Part 3: Spectroscopic and Thermal Analysis
In addition to single-crystal X-ray diffraction, other analytical techniques are essential for a comprehensive characterization of the solid state.
Comparative Spectroscopic Data
| Technique | 6-hydroxy-3,4-dihydroquinolin-2(1H)-one (Expected) | This compound (Predicted) |
| FT-IR (cm⁻¹) | Broad O-H stretch (~3300-3500), N-H stretch (~3200), C=O stretch (~1650).[3] | N-H stretch (~3200), C=O stretch (~1660), Asymmetric and symmetric NO₂ stretches (~1550 and ~1350). |
| ¹H NMR (ppm) | Aromatic protons, aliphatic protons of the dihydro- portion, exchangeable O-H and N-H protons. | Aromatic protons (with shifts influenced by methoxy and nitro groups), methoxy singlet (~3.9 ppm), aliphatic protons, exchangeable N-H proton. |
| ¹³C NMR (ppm) | Carbon signals for the aromatic and aliphatic portions, and the carbonyl carbon. | Additional signal for the methoxy carbon (~56 ppm), and shifts in the aromatic region due to the substituents. |
Thermal Analysis
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) would be used to determine the melting point and thermal stability of the compound. The melting point of 6-hydroxy-3,4-dihydroquinolin-2(1H)-one is reported to be 236-240 °C.[12] Due to the anticipated differences in crystal packing and intermolecular forces, the melting point of this compound is expected to be different. The presence of the nitro group might also affect its thermal decomposition profile.
Conclusion
This guide has provided a predictive framework for the crystal structure analysis of this compound. By leveraging established synthetic methodologies and comparing its expected structural features with a known analogue, we have outlined a comprehensive approach to its solid-state characterization. The interplay of hydrogen bonding and π-π stacking, modulated by the specific substituents, is predicted to be the defining feature of its crystal structure. The experimental validation of these predictions through the synthesis and single-crystal X-ray diffraction of the title compound will provide valuable insights into the structure-property relationships of this important class of heterocyclic compounds.
References
- University of Oxford. (2020, September 26). CRYSTALS - Chemical Crystallography.
- Purdue University. X-Ray Crystallography - Software.
- International Union of Crystallography. Crystallographic software list.
- Rigaku. What Is Small Molecule Crystal Structure Analysis?.
- Schrödinger. PrimeX.
- RCSB PDB. (2023, February 15). Crystallography Software.
- EBSCO. Determining crystal structures.
- Bano, H., Shafi, S., Siddiqui, H., Choudhary, M. I., & Yousuf, S. (2017). Synthesis, single crystal X-ray diffraction, Hirshfeld surface and biological activity of quinolone derivatives. European Journal of Chemistry.
- iST. (2018, January 25). How to analyze crystal structure and film characteristics without damaging the samples?.
- International Union of Crystallography. Chapter 7. Methods and problems of crystal structure analysis.
- Unknown. Crystal Structure Analysis.
- MDPI. (2023, November 28). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis.
- Kopchuk, D. S., et al. (2019). X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. ResearchGate.
- RSC Publishing. (2025, June 4). Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications.
- Organic Chemistry Portal. Synthesis of dihydroquinolinones.
- ACS Omega. (2025, November 27). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters.
- ChemicalBook. 6-Hydroxy-2(1H)-3,4-dihydroquinolinone synthesis.
- Helda - University of Helsinki. (2022, April 4). X-ray structure analyses of 4-hydroxy-1-methylquinolin-2(1H)-one, 6-ethyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione, (E)-4-(2-benzylidene-hydrazineyl)quinolin-2(1H)-one and diethyl (E)-2-(2-(1-methyl-2-oxo-1,2-dihydro-quinolin-4-yl)hydrazineylidene)succinate.
- Sigma-Aldrich. 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone 97%.
Sources
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- 2. Synthesis, single crystal X-ray diffraction, Hirshfeld surface and biological activity of quinolone derivatives | European Journal of Chemistry [eurjchem.com]
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- 4. Dihydroquinolinone synthesis [organic-chemistry.org]
- 5. 6-Hydroxy-2(1H)-3,4-dihydroquinolinone synthesis - chemicalbook [chemicalbook.com]
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Quantification of 6-Methoxy-7-nitro-3,4-dihydroquinolin-2(1H)-one: A Guide to Reference Standard Qualification and Impurity Profiling
Topic: Reference standards for 6-methoxy-7-nitro-3,4-dihydroquinolin-2(1H)-one quantification Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary
The quantification of This compound presents a specific challenge in pharmaceutical process development. Unlike its precursor (6-methoxy-3,4-dihydroquinolin-2(1H)-one, CAS 54197-64-7) or the related Cilostazol metabolite (6-hydroxy-3,4-dihydroquinolin-2(1H)-one), this nitro-intermediate is rarely available as a pharmacopeial Certified Reference Material (CRM).
This guide addresses the "Make vs. Buy" decision for reference standards, detailing how to validate in-house standards when commercial CRMs are unavailable. It focuses on the critical separation of the 7-nitro target from the 5-nitro regioisomer—a common impurity in nitration chemistry that can compromise assay accuracy.
Part 1: The Analytical Challenge
The molecule of interest is a dihydroquinolinone derivative, typically generated via the electrophilic aromatic nitration of 6-methoxy-3,4-dihydroquinolin-2(1H)-one.
The Regioselectivity Problem: The methoxy group at position 6 is a strong ortho/para director. Since the para position (relative to methoxy) is blocked by the ring junction, nitration occurs at the ortho positions: C7 and C5 .
-
Target (C7): Sterically favored.
-
Impurity (C5): Sterically hindered by the peri-interaction with the C4 methylene group, but still forms in significant quantities (5–15% depending on conditions).
Why Standard Purity Matters: Using a reference standard that contains even 2% of the 5-nitro isomer will skew the quantification of your reaction yield, as these isomers often have different Response Factors (RF) and co-elute on standard C18 gradients.
Diagram 1: Synthesis & Impurity Pathway
This diagram illustrates the origin of the analytical challenge.
Figure 1: Reaction pathway showing the formation of the target 7-nitro compound and its critical 5-nitro regioisomer.
Part 2: Comparative Analysis of Reference Standard Options
Since no pharmacopeial CRM (USP/EP) exists for this specific intermediate, researchers must choose between Custom Synthesis (CRO) or In-House Qualification.
| Feature | Option A: Custom Synthesis (CRO) | Option B: In-House Qualification | Option C: Surrogate Standard |
| Definition | Outsourced synthesis and certification by a specialized vendor. | Isolation of the compound from the reaction mixture, followed by internal validation. | Using the precursor (6-methoxy-3,4-dihydroquinolin-2(1H)-one) with a Relative Response Factor (RRF). |
| Purity Confidence | High (>98%) Guaranteed by vendor via qNMR/Mass Balance. | Variable Depends on your purification capability (Prep-HPLC/Recrystallization). | Low Assumes linear response; does not account for nitration-induced absorbance shifts. |
| Traceability | Certificate of Analysis (CoA) provided. | Requires internal "Standard Qualification Report." | N/A |
| Cost | High ($2,000 - $5,000 for initial gram). | Moderate (Labor intensive). | Low (Uses existing stock). |
| Lead Time | 4–8 Weeks. | 1–2 Weeks. | Immediate. |
| Recommended For | GMP Release Testing Late-stage development. | Process Optimization Early-stage R&D. | Rough Estimation Only for initial reaction monitoring. |
Expert Insight: For early-stage process development, Option B (In-House) is the most practical. However, you must perform a qNMR (Quantitative NMR) assay to assign a purity value (Assigned Purity = 100% - Water - Solvents - Inorganics - Organics). Do not rely solely on "Area %" from HPLC, as the 5-nitro isomer may have a different extinction coefficient.
Part 3: Experimental Protocol for Quantification
This protocol is designed to separate the 6-methoxy-7-nitro target from the 5-nitro impurity.
1. System Suitability & Conditions
-
Instrument: UHPLC or HPLC with PDA (Photodiode Array) detector.
-
Column: C18 stationary phase, high carbon load (e.g., Agilent Zorbax Eclipse Plus C18 or Waters BEH C18), 150 x 4.6 mm, 3.5 µm or sub-2 µm equivalent.
-
Wavelength: 254 nm (Standard) and 330 nm (Specific for nitro-aromatic conjugation).
-
Temperature: 30°C.
2. Mobile Phase
-
Solvent A: 0.1% Formic Acid in Water (Maintains acidic pH to suppress silanol activity with the amide).
-
Solvent B: Acetonitrile (MeCN).
3. Gradient Profile
| Time (min) | % Solvent A | % Solvent B | Event |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold (Polar impurities) |
| 15.0 | 40 | 60 | Linear Gradient |
| 18.0 | 10 | 90 | Wash |
| 20.0 | 90 | 10 | Re-equilibration |
4. Standard Qualification Workflow (In-House)
If you cannot buy the standard, follow this self-validating loop to create one.
Figure 2: Workflow for qualifying an in-house working standard.
Part 4: Critical Data Interpretation
When analyzing your chromatograms, look for the following:
-
Regioisomer Resolution: The 7-nitro isomer typically elutes after the 5-nitro isomer on a C18 column due to the "planar" nature of the 7-nitro allowing better intercalation with the stationary phase (the 5-nitro is twisted out of plane due to steric hindrance). Requirement: Resolution (Rs) > 1.5.
-
Starting Material: 6-methoxy-3,4-dihydroquinolin-2(1H)-one will elute significantly earlier (more polar without the nitro group).
-
Mass Balance: If using the "100% minus impurities" method for purity assignment, ensure you quantify Residual Solvents (GC) and Sulfated Ash (ROI). Nitro compounds often trap solvents in their crystal lattice.
References
-
Starting Material Data: Sigma-Aldrich. 6-Methoxy-3,4-dihydroquinolin-2(1H)-one Product Specification. CAS 54197-64-7.[1] Link
-
Synthesis & Nitration Logic: Xie, D., & Zhang, S. (2022).[2][3] Selective Reduction of Quinolin-2(1H)-ones to 3,4-Dihydroquinoline-2(1H)-ones. The Journal of Organic Chemistry, 87(13), 8757–8763. (Provides context on the dihydroquinolinone scaffold stability). Link
-
Impurity Profiling (Analogous): Talati, K., & Rajendran, S. (2025). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one.[4][5] ACS Omega.[4] (Discusses the 6-methoxy/hydroxy quinolinone structural family and purification). Link
- Nitration Regioselectivity: Smith, K., et al. (1998). Regioselective nitration of aromatic compounds. Journal of Organic Chemistry.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
